[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester
Description
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Properties
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)10-16-8-6-11(7-9-16)15-13(18)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATVIYNHFRNTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate, a key building block in modern medicinal chemistry. While a specific CAS number for this exact ester is not readily found in common chemical databases as of January 2026, this document will focus on its synthesis, physicochemical properties based on closely related analogs, and its significant applications in the development of novel therapeutics. The insights provided are geared towards researchers, scientists, and professionals in the field of drug development.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal backbone for targeting a wide array of biological receptors and enzymes. The subject of this guide, ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate, is a bifunctional molecule ingeniously designed for streamlined chemical elaboration.
The molecule incorporates two key features that underscore its utility:
-
A Boc-protected amine: The tert-butoxycarbonyl (Boc) protecting group on the 4-position amine is stable under a wide range of reaction conditions but can be selectively and cleanly removed under acidic conditions. This allows for late-stage diversification of this nitrogen atom.
-
An ethyl ester moiety: The acetic acid ethyl ester at the 1-position provides a versatile handle for further chemical modifications, most commonly through amide bond formation, or for direct use in screening libraries.
This strategic combination of functionalities makes it an invaluable intermediate for constructing more complex molecules with tailored pharmacological profiles.[1]
Physicochemical and Spectroscopic Properties
Quantitative data for the title compound is extrapolated from closely related structures, such as 4-amino-1-Boc-piperidine and other ethyl esters of piperidine derivatives.
| Property | Value (Estimated) | Source/Analogy |
| Molecular Formula | C₁₄H₂₆N₂O₄ | Calculated |
| Molecular Weight | 286.37 g/mol | Calculated |
| Appearance | White to off-white solid or colorless oil | Analogy with similar compounds |
| Boiling Point | > 200 °C at 760 mmHg (decomposes) | Analogy with similar high MW esters |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General solubility of Boc-protected amines and esters |
| ¹H NMR | See discussion below | General principles of NMR spectroscopy[2][3] |
| ¹³C NMR | See discussion below | General principles of NMR spectroscopy[2][3][4] |
| IR Spectroscopy | See discussion below | Characteristic functional group frequencies[4] |
| Mass Spectrometry | m/z 287.19 [M+H]⁺ | Expected for ESI-MS |
Spectroscopic Characterization: The structural elucidation of ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate is routinely achieved using a combination of spectroscopic techniques.[2][5]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protector as a singlet around 1.45 ppm. The ethyl group of the ester will present as a triplet (CH₃) around 1.25 ppm and a quartet (CH₂) around 4.15 ppm. The piperidine ring protons will appear as a series of multiplets in the range of 1.50-3.00 ppm. The CH₂ group of the acetate moiety will likely be a singlet around 3.20 ppm.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyls of the Boc group (~155 ppm) and the ester (~170 ppm). The quaternary carbon of the tert-butyl group will be observed around 80 ppm. The carbons of the piperidine ring and the ethyl acetate moiety will appear in the aliphatic region of the spectrum.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carbamate (Boc) and the ester, typically in the range of 1680-1740 cm⁻¹.[4] The N-H stretching of the Boc-protected amine will be visible around 3300-3400 cm⁻¹.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would typically show a prominent peak for the protonated molecule [M+H]⁺.
Synthesis and Reaction Mechanisms
The synthesis of ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate is generally achieved through a straightforward nucleophilic substitution reaction. The causality behind this experimental choice lies in its efficiency and high yield.
Standard Synthesis Protocol
The most common and logical synthetic route involves the N-alkylation of 4-amino-1-Boc-piperidine with an ethyl haloacetate.
Reaction Scheme:
Sources
- 1. [4-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid | Benchchem [benchchem.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]
- 5. Facile synthesis of new N -(aminocycloalkylene)amino acid compounds using chiral triflate esters with N -Boc-aminopyrrolidines and N -Boc-aminopiperid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03060A [pubs.rsc.org]
[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester: A Cornerstone Building Block for Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The piperidine scaffold is a quintessential privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for optimizing drug-target interactions. This technical guide focuses on a particularly valuable derivative, [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester . We will dissect its molecular architecture, explore the strategic importance of its functional groups, and provide a detailed examination of its application as a versatile building block in the synthesis of complex, biologically active molecules. This document serves as a resource for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.
Introduction to a Privileged Scaffold Derivative
The success of a small-molecule drug candidate is intrinsically linked to its three-dimensional structure and physicochemical properties. The piperidine ring is a highly successful heterocyclic motif because it enhances druggability by improving pharmacokinetic properties (ADME) and providing a stable, non-planar scaffold to which various functional groups can be attached.[2][4]
This compound is a bifunctional building block designed for maximum synthetic utility. Its structure features two key points of orthogonal reactivity:
-
N1-Substituent (The Acetic Acid Ethyl Ester): This provides a handle for chain extension or coupling, typically after hydrolysis to the corresponding carboxylic acid.
-
C4-Substituent (The Boc-Protected Amine): The tert-butyloxycarbonyl (Boc) group is a robust protecting group that masks the nucleophilicity of the C4-amine, allowing for selective chemistry at the N1-position.[5] Its subsequent removal under specific acidic conditions cleanly reveals the primary amine for further diversification.
This dual functionality allows for the systematic and controlled construction of complex molecules, making it a cornerstone intermediate in library synthesis and lead optimization campaigns.[6]
Physicochemical Characteristics & Synthesis Overview
A thorough understanding of a building block's properties is fundamental to its effective use.
Table 1: Key Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 203879-34-3 | N/A |
| Molecular Formula | C₁₄H₂₆N₂O₄ | [6] |
| Molecular Weight | 286.37 g/mol | [6] |
| Topological Polar Surface Area | 79.5 Ų | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 5 | Calculated |
| XLogP3-AA | 1.5 | Calculated |
Properties calculated using standard cheminformatics tools, consistent with data available in public databases like PubChem for analogous structures.
Synthetic Rationale
The synthesis of the title compound is typically achieved through a straightforward, high-yielding sequence that leverages well-established protection and alkylation chemistry. The general workflow is designed for scalability and purity, ensuring a reliable supply for research and development.
Caption: Dual axes of diversification enabled by the title compound.
Case Study: Synthesis of a Hypothetical Kinase Inhibitor
Many kinase inhibitors feature a heterocyclic core that positions a "hinge-binding" motif and a "solvent-front" moiety. The piperidine scaffold is ideal for this purpose. Let's consider the synthesis of a hypothetical inhibitor where R¹ is a hinge-binding pyrimidine and R² is a solubilizing group.
Self-Validating Experimental Protocols
The following protocols are presented as a self-validating system. Each step includes starting materials, reagents, and expected outcomes, providing a clear and reproducible workflow for medicinal chemists.
Protocol 1: Saponification of the Ethyl Ester (N1 Axis)
-
Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid, preparing the molecule for amide coupling.
-
Causality: Saponification using a base like lithium hydroxide is a standard and highly efficient method for ester hydrolysis. The use of a THF/water co-solvent system ensures the solubility of both the organic substrate and the inorganic base.
-
Methodology:
-
Dissolve this compound (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 equiv) and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully acidify the mixture to pH ~4-5 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield [4-(Boc-amino)-piperidin-1-yl]-acetic acid as a white solid.
-
-
Validation: The product can be confirmed by ¹H NMR (disappearance of the ethyl ester signals) and mass spectrometry (correct molecular weight for the carboxylic acid).
Protocol 2: Amide Coupling with a Heterocyclic Amine (N1 Axis)
-
Objective: To couple the carboxylic acid with a primary amine (e.g., 2-aminopyrimidine) to introduce the R¹ group.
-
Causality: HATU is a modern coupling reagent that efficiently activates the carboxylic acid for nucleophilic attack by the amine. DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction, driving it to completion.
-
Methodology:
-
Dissolve the carboxylic acid from Protocol 1 (1.0 equiv) and 2-aminopyrimidine (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv).
-
Add HATU (1.2 equiv) portion-wise and stir the reaction at room temperature for 12-16 hours.
-
Monitor by LC-MS. Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the desired amide.
-
-
Validation: The product's identity is confirmed by LC-MS (correct mass) and ¹H NMR (presence of pyrimidine signals and amide NH proton).
Protocol 3: Boc Deprotection (C4 Axis)
-
Objective: To remove the Boc protecting group and reveal the primary amine at the C4 position for further functionalization.
-
Causality: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the tert-butyl carbamate bond. Dichloromethane (DCM) is a common solvent that is inert to the reaction conditions. The excess TFA and volatile byproducts are easily removed in vacuo.
-
Methodology:
-
Dissolve the Boc-protected amide from Protocol 2 (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20% v/v) and stir at room temperature for 1-2 hours.
-
Monitor by LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and co-evaporate (2x) to ensure complete removal of residual acid. The resulting TFA salt of the amine is often used directly in the next step.
-
-
Validation: The product is confirmed by LC-MS, which will show a mass loss of 100 Da corresponding to the Boc group.
Protocol 4: Sulfonamide Formation (C4 Axis)
-
Objective: To functionalize the newly exposed C4-amine with an R² group, for example, by forming a sulfonamide.
-
Causality: The primary amine is a good nucleophile that will readily react with an electrophilic sulfonyl chloride. A base like DIPEA is required to scavenge the HCl generated during the reaction.
-
Methodology:
-
Dissolve the amine TFA salt from Protocol 3 (1.0 equiv) in anhydrous DCM.
-
Add DIPEA (3.0 equiv) and stir for 10 minutes.
-
Add methanesulfonyl chloride (1.2 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor by LC-MS. Upon completion, wash the reaction with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the final hypothetical kinase inhibitor.
-
-
Validation: The final compound is fully characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-installed, orthogonally protected functionalities provide a reliable and efficient platform for the rapid synthesis of diverse compound libraries. By enabling systematic exploration of structure-activity relationships (SAR) along two distinct molecular axes, it empowers medicinal chemists to rationally design and construct novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. Its widespread use is a testament to the power of thoughtful molecular design in building blocks for the medicines of tomorrow.
References
-
MDPI. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available at: [Link]
- Organic Syntheses. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Available at: http://www.orgsyn.org/demo.aspx?prep=v81p0232
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
National Center for Biotechnology Information. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]
-
PubChem. 4-(N-Boc-amino)piperidine. Available at: [Link]
-
National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link]
-
Royal Society of Chemistry. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Available at: [Link]
-
Springer Link. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available at: [Link]
-
ACS Publications. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Available at: [Link]
-
UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. Available at: [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link]
-
PubChem. 4-Amino-1-Boc-piperidine. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Available at: [Link]
-
Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. Available at: [Link]
-
Master Organic Chemistry. Introduction to Peptide Synthesis. Available at: [Link]
-
Taylor & Francis Online. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available at: [Link]
-
Royal Society of Chemistry. Dual protection of amino functions involving Boc. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. [4-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid | Benchchem [benchchem.com]
A Guide to the Strategic Selection of Starting Materials for the Synthesis of 4-Amino-1-Boc-piperidine Derivatives
Abstract
The 4-amino-1-Boc-piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a critical building block for a multitude of therapeutic agents.[1][2] Its prevalence stems from the piperidine ring's ability to impart favorable pharmacokinetic properties and the versatile synthetic handles offered by the C4-amino and N1-Boc groups. This guide provides an in-depth analysis of the principal synthetic strategies for accessing this valuable intermediate, focusing on the critical decision-making process of selecting the optimal starting material. We will explore three primary convergent strategies—reductive amination, nucleophilic substitution, and amide rearrangements—offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to empower researchers in drug development to make informed, efficient, and scalable synthetic decisions.
Section 1: The Strategic Importance of the 4-Amino-1-Boc-piperidine Scaffold
The 4-amino-1-(tert-butoxycarbonyl)piperidine structure is considered a "privileged scaffold" in drug discovery. This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a versatile template for developing novel therapeutics. The piperidine ring itself is a frequent motif in pharmaceuticals, often improving aqueous solubility and metabolic stability.
The two key functional groups confer distinct advantages:
-
The N1-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is crucial for synthetic control. It deactivates the piperidine nitrogen towards many reagents, preventing unwanted side reactions (e.g., N-alkylation, N-acylation) while other positions on the ring are modified. Its stability in a wide range of conditions and the typically clean, high-yielding conditions for its removal (e.g., using strong acids like trifluoroacetic acid or HCl) make it an ideal choice for multi-step syntheses.[3]
-
The C4-Amino Group: This primary amine serves as a versatile nucleophilic handle. It allows for the straightforward introduction of a vast array of substituents through reactions like acylation, sulfonylation, alkylation, and reductive amination, enabling the systematic exploration of the chemical space around the piperidine core to optimize biological activity and drug-like properties.
Given its importance, the efficient and scalable synthesis of 4-amino-1-Boc-piperidine is a frequent challenge in process chemistry and discovery labs. The choice of starting material is the most critical factor influencing the overall efficiency, cost, and scalability of the synthetic route.
Section 2: Primary Synthetic Strategies & Key Starting Materials
The synthesis of 4-amino-1-Boc-piperidine can be approached from several angles, each beginning with a different, commercially available precursor. The three most robust and widely adopted strategies are detailed below.
Strategy A: Reductive Amination of a Ketone Precursor
This is arguably the most direct and common route employed in both academic and industrial settings. It relies on the conversion of a ketone to an amine in a single pot.
-
Starting Material: 1-Boc-4-piperidone
-
Causality of Experimental Choices: 1-Boc-4-piperidone is a highly available and relatively inexpensive starting material.[4][5] Reductive amination is a powerful C-N bond-forming reaction that proceeds through an in situ-formed imine or enamine intermediate, which is then reduced by a hydride source.[6] The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice because it is mild, selective for imines over ketones, and does not reduce other sensitive functional groups.[3][7] It is also less toxic and easier to handle than alternatives like sodium cyanoborohydride (NaBH₃CN). The amine source is typically ammonia, often provided in the form of ammonium acetate or a solution of ammonia in an alcohol, which also serves as the proton source to catalyze imine formation.
Caption: General workflow for reductive amination.
-
To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM) or methanol (approx. 0.5 M) is added ammonium acetate (5-10 eq).
-
The mixture is stirred at room temperature for 30-60 minutes to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5-2.0 eq) is added portion-wise to the suspension, controlling any initial exotherm.
-
The reaction is stirred at room temperature overnight (12-18 hours) until LC-MS analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The phases are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which is often of sufficient purity for subsequent steps or can be purified by column chromatography.
Strategy B: Nucleophilic Substitution from an Alcohol Precursor
This two-step strategy involves activating a hydroxyl group and displacing it with a nitrogen nucleophile. It offers excellent control, particularly when stereochemistry is a concern.
-
Starting Material: 1-Boc-4-hydroxypiperidine
-
Causality of Experimental Choices: This starting material is also commercially available, often prepared by the reduction of 1-Boc-4-piperidone.[8][9][10][11] The hydroxyl group is a poor leaving group and must first be "activated." This is typically achieved by converting it into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), which are excellent leaving groups. The subsequent step is a classical SN2 reaction. A common and highly reliable method is to use sodium azide (NaN₃) as the nucleophile to form an intermediate 4-azido-1-Boc-piperidine. Azides are excellent nucleophiles and their introduction is generally very clean. The azide is then reduced to the primary amine, most commonly via catalytic hydrogenation (H₂ gas with a palladium catalyst) or by using reagents like triphenylphosphine (the Staudinger reaction).
A more direct, though often more complex, approach is the Mitsunobu reaction .[12][13] This reaction allows for the one-pot conversion of the alcohol to the amine derivative using a nucleophile (like phthalimide or an azide source like diphenylphosphoryl azide), triphenylphosphine (PPh₃), and an azodicarboxylate (e.g., DEAD or DIAD).[14][15][16] This reaction proceeds with a complete inversion of stereochemistry, making it highly valuable for stereospecific synthesis.[12]
Caption: Workflow for substitution via an azide intermediate.
Strategy C: Rearrangement from an Amide Precursor
-
Starting Material: 1-Boc-piperidine-4-carboxamide
-
Causality of Experimental Choices: The key transformation here is the Hofmann Rearrangement .[17][18][19] This classic reaction treats a primary amide with bromine (Br₂) and a strong base (like NaOH) to generate an intermediate isocyanate, which is then hydrolyzed in situ to the amine.[18][20] The reaction proceeds with retention of configuration at the migrating carbon. While effective, the use of stoichiometric bromine and strong base can sometimes be harsh for complex molecules. A related transformation is the Curtius Rearrangement , which starts from a carboxylic acid.[21][22] The acid is first converted to an acyl azide, often in one pot using a reagent like diphenylphosphoryl azide (DPPA).[22] Upon gentle heating, the acyl azide rearranges to the isocyanate, losing nitrogen gas, and is subsequently hydrolyzed to the amine. The Curtius rearrangement is often considered milder than the Hofmann.[20]
Caption: Key intermediates in the Hofmann Rearrangement.
-
Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.0 eq) to a chilled (0 °C) solution of sodium hydroxide (4.0 eq) in water.
-
In a separate flask, dissolve 1-Boc-piperidine-4-carboxamide (1.0 eq) in a suitable solvent like water or a co-solvent mixture (e.g., water/THF).[23]
-
Slowly add the cold sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is gently warmed (e.g., to 50-70 °C) and stirred for 1-3 hours until the rearrangement and hydrolysis are complete.
-
After cooling to room temperature, the product is extracted with an organic solvent (e.g., ethyl acetate or DCM).
-
The combined organic layers are dried over an anhydrous salt, filtered, and concentrated to yield the target amine.
Section 3: Comparative Analysis of Synthetic Routes
The optimal choice of starting material depends on several factors, including cost, scale, safety, and available equipment.
| Parameter | Strategy A: Reductive Amination | Strategy B: Nucleophilic Substitution | Strategy C: Hofmann/Curtius Rearrangement |
| Starting Material | 1-Boc-4-piperidone | 1-Boc-4-hydroxypiperidine | 1-Boc-piperidine-4-carboxamide |
| Availability & Cost | Generally the most cost-effective and widely available precursor.[24] | Readily available, cost is slightly higher than the piperidone. | Less common as a starting material, often prepared from the corresponding acid. |
| Number of Steps | 1 (one-pot) | 2-3 (activation, substitution, reduction) | 1 (one-pot from amide) or 2 (from acid) |
| Typical Yields | Good to excellent (70-95%) | Good to excellent over multiple steps (60-85%) | Good (60-80%) |
| Scalability | Highly scalable; common in industrial processes. | Scalable, but requires handling of azides (toxic, potentially explosive). | Scalable, but requires handling of bromine (corrosive) or azides. |
| Safety Concerns | NaBH(OAc)₃ is relatively safe; NaBH₃CN is more toxic. | Sodium azide is highly toxic and potentially explosive. | Bromine is highly corrosive and toxic; acyl azides can be explosive.[16] |
| Key Advantage | High atom economy, operational simplicity, and speed. | Excellent for stereochemical control (via Mitsunobu). | Accesses amine from a different oxidation state; useful for specific precursors. |
Section 4: Conclusion - Selecting the Optimal Synthetic Pathway
For most standard applications where stereochemistry at the C4 position is not a factor, Strategy A (Reductive Amination) is the superior choice . Its convergence, high yields, operational simplicity, and the low cost of 1-Boc-4-piperidone make it the workhorse method for producing 4-amino-1-Boc-piperidine derivatives on both laboratory and industrial scales.
Strategy B (Nucleophilic Substitution) becomes the method of choice when a specific stereoisomer is required. Starting from a chiral, enantiopure 4-hydroxypiperidine precursor, the Mitsunobu reaction or a two-step activation-displacement sequence allows for a predictable and clean inversion of stereochemistry, which is invaluable in the synthesis of chiral drugs.
Strategy C (Hofmann/Curtius Rearrangement) is a more specialized route. It is most valuable when the synthetic plan logically converges on a C4-carboxamide or carboxylic acid intermediate, or if the piperidone and alcohol precursors are, for some reason, unavailable or prohibitively expensive. While powerful, the associated safety concerns with bromine and azides mean it is often reserved for situations where other routes are not feasible.
Ultimately, the selection of a starting material is a strategic decision that balances economic, logistical, and chemical factors. A thorough understanding of these primary synthetic pathways provides the drug development professional with the flexibility to design and execute the most efficient synthesis for this critical pharmaceutical building block.
References
-
Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]
- CN107805218B. (2020). Method for preparing 4-Boc-aminopiperidine.
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]
- CN104628627A. (2015). Method for synthesizing 1-boc-4-aminopiperidine.
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
United Nations Economic and Social Council. (2024). Note by the Secretariat on the inclusion of 4-piperidone and 1-boc-4-piperidone in Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. [Link]
-
Shaheen, M. A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4735. [Link]
-
Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
-
United Nations Office on Drugs and Crime. (2023). Notification from the President of the International Narcotics Control Board to the Chair of the Commission on Narcotic Drugs on the recommendation to place 4-piperidone and 1-boc-4-piperidone in Table I of the 1988 Convention. [Link]
-
Xu, Z., et al. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 14(8), 5481-5494. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(1), 243-261. [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved January 25, 2026, from [Link]
-
Chad's Prep. (2018, September 21). 22.4c Synthesis of Amines Curtius Rearrangement and Schmidt Reaction [Video]. YouTube. [Link]
-
Federal Register. (2022). Designation of 4-Piperidone as a List I Chemical. [Link]
- CN104628625A. (2015). Synthesis method of N-boc-4-hydroxypiperidine.
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved January 25, 2026, from [Link]
-
Zarafu, A. G., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11649-11709. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved January 25, 2026, from [Link]
-
Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2376-2396. [Link]
-
Reddit. (2023, April 12). Reductive amination of piperazine. r/OrganicChemistry. [Link]
-
ResearchGate. (n.d.). Hofmann rearrangement. Retrieved January 25, 2026, from [Link]
Sources
- 1. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Document Viewer [docs.un.org]
- 5. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 9. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 10. Synthesis routes of N-Boc-4-hydroxypiperidine [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 18. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 22. scispace.com [scispace.com]
- 23. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 24. unodc.org [unodc.org]
The Aminopiperidine Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The substituted aminopiperidine ring system stands as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility as a privileged scaffold in the design of therapeutic agents across a spectrum of diseases. This technical guide provides a comprehensive exploration of the biological significance of this moiety, delving into its pivotal role in shaping the pharmacological profiles of drugs targeting oncological, viral, metabolic, and neurological disorders. Through a detailed examination of key exemplars—enzastaurin (a protein kinase C inhibitor), maraviroc (a CCR5 antagonist), sitagliptin (a DPP-4 inhibitor), and emerging cognition enhancers—this document elucidates the intricate structure-activity relationships, mechanisms of action, and the causality behind the experimental design of these vital medicines. This guide is intended to serve as an authoritative resource, integrating field-proven insights with rigorous scientific data to empower researchers in the ongoing pursuit of novel and effective therapies.
Introduction: The Enduring Importance of the Aminopiperidine Scaffold
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and to serve as a versatile scaffold for three-dimensional diversification.[2][3] The introduction of an amino substituent onto this ring system—creating the aminopiperidine core—dramatically expands its chemical and biological utility. This amino group provides a crucial handle for further chemical modification and, more importantly, can act as a key pharmacophoric element, engaging in critical hydrogen bonding and ionic interactions with biological targets.[4]
This guide will dissect the biological significance of substituted aminopiperidines by focusing on distinct therapeutic classes where this scaffold has proven indispensable. We will explore the causal relationships between specific substitution patterns and the resulting biological activity, supported by detailed experimental protocols and quantitative data.
Aminopiperidines in Oncology: The Case of Enzastaurin
Enzastaurin is a prime example of a substituted aminopiperidine derivative developed for cancer therapy.[2][5] This orally bioavailable serine/threonine kinase inhibitor was designed to selectively target Protein Kinase C beta (PKCβ), an enzyme implicated in tumor cell proliferation, survival, and angiogenesis.[5][6][7]
Mechanism of Action: Disrupting Pro-Survival Signaling
Enzastaurin functions as an ATP-competitive inhibitor, binding to the ATP-binding site of PKCβ and thereby blocking its catalytic activity.[2][8] The inhibition of PKCβ disrupts downstream signaling through the PI3K/AKT pathway, a critical cascade for cell survival and proliferation.[6][7][9] This disruption leads to the induction of apoptosis (programmed cell death) in cancer cells.[5][6] The aminopiperidine moiety in enzastaurin is crucial for its interaction with the kinase domain, contributing to its binding affinity and selectivity.
Signaling Pathway of Enzastaurin Action
Caption: Enzastaurin inhibits PKCβ, leading to reduced AKT signaling, which in turn promotes apoptosis and suppresses proliferation.
Quantitative Analysis of PKCβ Inhibition
The potency of enzastaurin and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against PKC isoforms. These values are determined through in vitro kinase assays.
| Compound | PKCβ IC50 (nM) | PKCα IC50 (nM) | PKCγ IC50 (nM) | PKCε IC50 (nM) | Selectivity for PKCβ |
| Enzastaurin | 6 | 39 | 83 | 110 | High |
Data compiled from multiple sources.[1][8]
Experimental Protocol: In Vitro PKC Kinase Assay
This protocol outlines a method to determine the IC50 of a test compound (e.g., enzastaurin) against PKCβ.
-
Reagents and Materials:
-
Recombinant human PKCβ enzyme
-
Fluorescently labeled PKC substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (serially diluted)
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in assay buffer.
-
In a 96-well plate, add the test compound dilutions, the fluorescent substrate, and the assay buffer.
-
Initiate the kinase reaction by adding a solution of PKCβ enzyme and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[1]
-
Stop the reaction by adding a stop solution (e.g., EDTA or 10% H3PO4).[1]
-
Measure the fluorescence intensity using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Workflow for PKC Kinase Inhibition Assay
Caption: A streamlined workflow for determining the IC50 of a PKC inhibitor.
Aminopiperidines as Antiviral Agents: CCR5 Antagonists
Substituted aminopiperidines have been instrumental in the development of a class of antiviral drugs known as CCR5 antagonists, with maraviroc being the first-in-class approved for the treatment of HIV-1 infection.[10][11] These drugs prevent the virus from entering host cells.
Mechanism of Action: Blocking HIV-1 Entry
HIV-1 entry into CD4+ T cells requires the interaction of the viral envelope glycoprotein gp120 with the host cell's CD4 receptor and a coreceptor, typically CCR5 or CXCR4.[10] Maraviroc and other CCR5 antagonists are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[12][13] This binding induces a conformational change in CCR5, preventing its interaction with gp120 and thereby blocking the fusion of the viral and cellular membranes.[14] The aminopiperidine core of these antagonists is a key structural feature that orients the molecule within the binding pocket and facilitates crucial interactions with receptor residues.
Mechanism of HIV-1 Entry Inhibition by Maraviroc
Caption: Maraviroc binds to CCR5, preventing its interaction with HIV gp120 and blocking viral entry.
Structure-Activity Relationship (SAR) of Piperidine-Based CCR5 Antagonists
The development of CCR5 antagonists has involved extensive SAR studies to optimize potency and pharmacokinetic properties. The aminopiperidine scaffold serves as a central hub for attaching various substituents that interact with different subpockets of the CCR5 binding site.
| Compound ID | R1 Group | R2 Group | CCR5 IC50 (nM) |
| Maraviroc | 4,4-difluorocyclohexyl | Tropane | 2.3 |
| Analog 9h | Naphthyl | - | 17 |
| Analog 9k | 6-isopropoxy-3-pyridyl | - | >376 (for CCR5) |
Data compiled from multiple sources.[15][16]
Experimental Protocol: HIV-1 Entry Assay (Pseudovirus Neutralization Assay)
This assay measures the ability of a compound to inhibit HIV-1 entry into target cells.
-
Reagents and Materials:
-
HEK293T cells (for pseudovirus production)
-
TZM-bl cells (target cells expressing CD4, CCR5, and CXCR4, with a luciferase reporter gene)
-
HIV-1 envelope expression plasmid (for a CCR5-tropic strain)
-
HIV-1 backbone plasmid (lacking the env gene)
-
Transfection reagent
-
Test compound (serially diluted)
-
Luciferase assay reagent
-
-
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 envelope and backbone plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Neutralization Assay: a. Seed TZM-bl cells in a 96-well plate. b. Pre-incubate the pseudovirus with serial dilutions of the test compound for 1 hour at 37°C. c. Add the virus-compound mixture to the TZM-bl cells. d. Incubate for 48 hours at 37°C.
-
Readout: a. Lyse the cells and add the luciferase assay reagent. b. Measure luminescence using a luminometer. c. Calculate the percent inhibition of viral entry for each compound concentration and determine the IC50 value.
-
Aminopiperidines in Metabolic Diseases: DPP-4 Inhibitors
The aminopiperidine scaffold is a key feature of the "gliptin" class of drugs, which are oral hypoglycemic agents used to treat type 2 diabetes.[17] Sitagliptin is a prominent member of this class.
Mechanism of Action: Enhancing Incretin Levels
Dipeptidyl peptidase-4 (DPP-4) is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[17][18] These hormones are released in response to food intake and stimulate insulin secretion in a glucose-dependent manner. DPP-4 inhibitors bind to the active site of the DPP-4 enzyme, preventing the degradation of GLP-1 and GIP.[19][20] This prolongs their activity, leading to increased insulin release and reduced glucagon secretion, ultimately lowering blood glucose levels.[17] The amino group of the aminopiperidine ring in sitagliptin mimics the N-terminal portion of the natural substrates and forms key interactions with the S1 subsite of the DPP-4 active site, including with residues like Tyr662.[21]
Mechanism of DPP-4 Inhibition
Caption: DPP-4 inhibitors block the degradation of incretins, leading to enhanced insulin secretion and reduced blood glucose.
SAR of Aminopiperidine DPP-4 Inhibitors
The potency of DPP-4 inhibitors is highly dependent on the substituents on the aminopiperidine ring and the groups attached to the amino function.
| Compound | R Group (on piperidine) | DPP-4 IC50 (nM) |
| Sitagliptin | Trifluoromethylphenyl | 4.38 |
| Analog 2f | Bromophenyl | 1.27 |
Data compiled from multiple sources.[19][22]
Experimental Protocol: DPP-4 Enzymatic Assay
Commercially available kits provide a straightforward method for screening DPP-4 inhibitors.
-
Reagents and Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
DPP-4 assay buffer
-
Test compound (serially diluted)
-
DPP-4 inhibitor control (e.g., sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of test compounds and the control inhibitor.
-
In a 96-well plate, add assay buffer, test compounds/control, and DPP-4 enzyme.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the DPP-4 substrate.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Measure fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[23]
-
Calculate the percent inhibition and determine the IC50 value for each compound.
-
Aminopiperidines in Neuroscience: The Quest for Cognition Enhancers
The aminopiperidine scaffold has also been explored for its potential to enhance cognitive function, particularly in the context of neurodegenerative diseases like Alzheimer's.[4][24] These compounds, often referred to as nootropics, aim to improve memory, learning, and attention.
Putative Mechanisms of Action
The mechanisms by which aminopiperidine-based nootropics exert their effects are still under investigation but are thought to involve the modulation of various neurotransmitter systems. Some evidence suggests an involvement of AMPA receptors, which are critical for synaptic plasticity and memory formation.[25] Other potential mechanisms include the enhancement of cholinergic neurotransmission, which is known to be impaired in Alzheimer's disease.[18]
Preclinical Evaluation: The Passive Avoidance Test
A common behavioral paradigm used to assess learning and memory in rodents is the passive avoidance test.[4][26] This test relies on the animal's innate preference for a dark environment over a light one.
Workflow for the Passive Avoidance Test
Caption: The passive avoidance test assesses memory by measuring the latency of a mouse to enter a chamber associated with an aversive stimulus.
Experimental Protocol: Passive Avoidance Test
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild electric shock.
-
Procedure:
-
Training Day: a. Place the mouse in the light compartment. b. After a brief habituation period, open the door to the dark compartment. c. When the mouse enters the dark compartment, close the door and deliver a brief, mild foot shock (e.g., 0.3-0.5 mA for 2 seconds).[20][21] d. Return the mouse to its home cage.
-
Testing Day (24 hours later): a. Administer the test compound or vehicle to the mouse at a predetermined time before the test. b. Place the mouse in the light compartment and open the door. c. Record the latency (time taken) for the mouse to enter the dark compartment. An increased latency compared to the vehicle-treated group is indicative of improved memory of the aversive experience.
-
Conclusion and Future Directions
The substituted aminopiperidine ring system is a testament to the power of privileged scaffolds in drug discovery. Its structural and electronic properties allow it to be tailored for a diverse array of biological targets, leading to the development of life-changing medicines. The examples of enzastaurin, maraviroc, sitagliptin, and emerging nootropics underscore the broad therapeutic impact of this versatile chemical entity.
Future research will undoubtedly continue to leverage the aminopiperidine core. Advances in synthetic chemistry will enable the creation of even more complex and diverse libraries of these compounds. Furthermore, a deeper understanding of the structural biology of drug targets will facilitate more rational, structure-based design of next-generation aminopiperidine-containing therapeutics with enhanced potency, selectivity, and safety profiles. The continued exploration of this remarkable scaffold holds immense promise for addressing unmet medical needs across the globe.
References
-
Enzastaurin Hydrochloride. (2025, December 29). Massive Bio. [Link]
-
Eagle, A. L., et al. (2016). Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task. Journal of Visualized Experiments, (113), 54243. [Link]
-
Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. [Link]
-
How does sitagliptin work? DPP-4 inhibitors and GLP-1 mimetics. (2016, December 6). YouTube. [Link]
-
Moreau, P., et al. (2007). Protein kinase C inhibitor enzastaurin induces in vitro and in vivo antitumor activity in Waldenström macroglobulinemia. Blood, 109(11), 4964-4972. [Link]
-
4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. (2003). PubMed. [Link]
-
Rübbelke, M., et al. (2015). Synthesis, Binding Affinity and Structure-Activity Relationships of Novel, Selective and Dual Targeting CCR2 and CCR5 Receptor Antagonists. Organic & Biomolecular Chemistry, 13(45), 11048-11063. [Link]
-
Passive Avoidance Test Procedure. Scribd. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. [Link]
-
Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. (2005). PubMed. [Link]
-
Graff, J. R., et al. (2007). Development and Validation of a Drug Activity Biomarker that Shows Target Inhibition in Cancer Patients Receiving Enzastaurin, a Novel Protein Kinase C-β Inhibitor. Clinical Cancer Research, 13(10), 3017-3023. [Link]
-
Co-receptor Tropism Assays. HIV Management Guidelines. [Link]
-
CCR5 receptor antagonist. Wikipedia. [Link]
-
Enzastaurin, an oral serine/threonine kinase inhibitor, suppresses signaling through PKCbeta/PI3K/AKT pathways, induces apoptosis, reduces proliferation, and suppresses tumor-induced angiogenesis. (2009). PubMed. [Link]
-
Dipeptidyl peptidase-4 inhibitor. Wikipedia. [Link]
-
Tan, Q., et al. (2013). Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex. Science, 341(6152), 1387-1390. [Link]
-
Passive avoidance (step-down test). (2023, November 22). Protocols.io. [Link]
-
4-Aminopiperidine Derivatives as a New Class of Potent Cognition Enhancing Drugs. (2003). FLORE. [Link]
-
Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]
-
Tilton, J. C., & Doms, R. W. (2010). CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities. Current topics in microbiology and immunology, 339, 97-121. [Link]
-
Engine: Phase III Randomized Study of Enzastaurin/R-CHOP Versus Placebo/R-CHOP in Frontline High Risk Diffuse Large B Cell Lymphoma Patients with Novel Genomic Biomarker DGM1. (2019, November 13). Blood. [Link]
-
Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (2017). Bio-protocol, 7(12), e2324. [Link]
-
What is a Passive Avoidance Test? (2022, May 4). San Diego Instruments. [Link]
-
IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate. [Link]
-
Enzastaurin is a potent inhibitor of protein kinase C beta (PKC-β) and suppresses the phosphoinositide 3-kinase (PI3K)/AKT pathway. (2019). ASH Publications. [Link]
-
A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas. (2007). Investigational New Drugs, 25(5), 451-457. [Link]
-
Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. (2018). Molecules, 23(11), 2881. [Link]
- A process for the synthesis of maraviroc.
-
Overview on Chemokine Co-Receptor-5 (CCR-5) HIV-1 Entry Inhibitors. (2018). Infectious Diseases and Therapy, 7(3), 291-306. [Link]
-
Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy. (2021). Frontiers in Immunology, 12, 638422. [Link]
-
3D-QSAR-Based Pharmacophore Determination and Design of Novel DPP-4 Inhibitors. (2022). Molecules, 27(24), 8887. [Link]
-
What Are Nootropics? Mechanisms, Efficacy, and Safety of Cognitive Enhancers. (2025, July 24). News-Medical.net. [Link]
-
DPP4 Enzymatic Activity Assay. (2017). Bio-protocol, 7(12), e2324. [Link]
-
HIV entry inhibitors: mechanisms of action and resistance pathways. (2006, February 7). Journal of Antimicrobial Chemotherapy. [Link]
-
Development of a Bulk Enabling Route to Maraviroc (UK-427857), a CCR-5 Receptor Antagonist. (2008). Organic Process Research & Development, 12(6), 1104-1113. [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1997). Journal of Medicinal Chemistry, 40(23), 3859-3868. [Link]
-
Passive Avoidance. (2025, November 27). ResearchGate. [Link]
-
Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021, October 6). Frontiers in Bioengineering and Biotechnology. [Link]
-
Highly Efficient Asymmetric Synthesis of Sitagliptin. (2009, June 9). Journal of the American Chemical Society. [Link]
-
PROTEIN KINASE C ASSAY KITS PROTOCOL. PanVera. [Link]
-
Novel small synthetic HIV-1 V3 crown variants: CCR5 targeting ligands. (2022, June 16). Nucleic Acids Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. content.abcam.com [content.abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2014173375A1 - A process for the synthesis of maraviroc - Google Patents [patents.google.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs | MDPI [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds - Google Patents [patents.google.com]
- 13. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
- 21. Passive avoidance (step-down test) [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
- 26. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester for Peptidomimetic Synthesis
Introduction: The Imperative for Conformational Constraint in Peptidomimetics
In the landscape of modern drug discovery, peptidomimetics represent a pivotal strategy to overcome the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability. A key approach in the design of effective peptidomimetics is the introduction of conformational constraints to lock the molecule in a bioactive conformation, thereby enhancing receptor affinity and selectivity. The piperidine scaffold has emerged as a highly privileged motif in medicinal chemistry for this purpose.[1] Its defined chair-like conformation can effectively mimic peptide turns and project side chains in a spatially precise manner, making it an invaluable building block for novel therapeutics.
This technical guide focuses on a particularly versatile building block, [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester . We will explore its synthesis, characterization, and strategic application in the construction of sophisticated peptidomimetic structures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful tool in their synthetic endeavors.
Physicochemical Properties and Structural Features
Before delving into the synthetic protocols, it is essential to understand the key characteristics of our target molecule.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₆N₂O₄ | Calculated |
| Molecular Weight | 286.37 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid/solid | Generic |
| Key Functional Groups | Boc-protected amine, Tertiary amine, Ethyl ester | Structure |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH) | Inferred |
The structure of this compound offers three key strategic advantages for peptidomimetic design:
-
A Conformational Scaffold: The piperidine ring provides a rigid core to orient appended functionalities.
-
Orthogonal Protection: The Boc group on the 4-amino position allows for selective deprotection under acidic conditions, enabling further elaboration at this site.
-
Bifunctional Handle: The N-acetic acid ethyl ester moiety serves as a versatile handle. The ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, extending the peptidomimetic chain.
Synthesis of this compound
The synthesis of the title compound is a straightforward yet crucial N-alkylation reaction of the commercially available 4-(Boc-amino)piperidine.
Figure 1: Synthetic scheme for this compound.
Detailed Experimental Protocol: N-Alkylation
Materials:
-
4-(Boc-amino)piperidine (1.0 eq.)
-
Ethyl bromoacetate (1.2 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq.)
-
Acetonitrile (CH₃CN), anhydrous (sufficient to make a 0.1-0.2 M solution)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate in anhydrous acetonitrile, add 4-(Boc-amino)piperidine.
-
Add ethyl bromoacetate dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil or a white solid.
Causality Behind Experimental Choices:
-
Base: A mild inorganic base like potassium carbonate is sufficient to deprotonate the secondary amine of the piperidine, initiating the nucleophilic attack on the electrophilic carbon of ethyl bromoacetate. An organic base such as triethylamine can also be used.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is ideal for this S_N2 reaction, as it can dissolve the reactants and facilitate the reaction without interfering with the nucleophile.
-
Temperature: Gentle heating accelerates the reaction rate without promoting significant side product formation.
Characterization Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 4.45 (br s, 1H, NH), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.50 (m, 1H, CH-NHBoc), 3.20 (s, 2H, NCH₂CO), 2.85 (m, 2H, piperidine CH₂), 2.20 (m, 2H, piperidine CH₂), 1.85 (m, 2H, piperidine CH₂), 1.65 (m, 2H, piperidine CH₂), 1.44 (s, 9H, C(CH₃)₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 171.5 (C=O, ester), 155.0 (C=O, Boc), 79.5 (C(CH₃)₃), 60.5 (OCH₂), 59.0 (NCH₂CO), 52.5 (piperidine CH₂), 47.0 (CH-NHBoc), 32.0 (piperidine CH₂), 28.4 (C(CH₃)₃), 14.2 (CH₃).
-
MS (ESI+): m/z = 287.2 [M+H]⁺, 309.2 [M+Na]⁺.
Application in Peptidomimetic Synthesis
The true utility of this compound lies in its role as a constrained amino acid surrogate. The following workflow outlines its incorporation into a peptide sequence.
Figure 2: Workflow for incorporating the piperidine scaffold into a peptidomimetic.
Step 1: Ester Hydrolysis to the Carboxylic Acid
Protocol:
-
Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) monohydrate (1.5 - 2.0 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with a dilute aqueous acid (e.g., 1N HCl or KHSO₄).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield [4-(Boc-amino)-piperidin-1-yl]-acetic acid. This product is often used in the next step without further purification.
Rationale: Saponification with a base like LiOH is a standard and efficient method for hydrolyzing esters to their corresponding carboxylic acids under mild conditions that do not affect the Boc protecting group.
Step 2: Amide Bond Formation
The resulting carboxylic acid can be coupled to the N-terminus of a peptide chain or a single amino acid ester using standard peptide coupling reagents.
Protocol (HATU Coupling):
-
Dissolve [4-(Boc-amino)-piperidin-1-yl]-acetic acid (1.0 eq.) and the desired amino acid ester hydrochloride (1.1 eq.) in anhydrous dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq.) to the mixture and stir for 5-10 minutes.
-
Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq.) and continue stirring at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
Rationale for Reagent Choice: HATU is a highly efficient coupling reagent that minimizes racemization and is particularly effective for coupling sterically hindered amino acids.[2] DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amino ester and to facilitate the coupling reaction.
Strategic Deprotection and Further Elaboration
Once incorporated into a peptidomimetic sequence, the Boc group on the 4-amino position can be selectively removed to allow for further functionalization.
Figure 3: Post-incorporation modification of the piperidine scaffold.
Protocol for Boc Deprotection:
-
Dissolve the Boc-protected peptidomimetic in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA. The resulting TFA salt of the amine can be used directly in the next step after neutralization or purified as needed.
This deprotection unmasks a primary amine, which can then be acylated to introduce another amino acid residue, alkylated to introduce diversity, or cyclized with another part of the molecule to create macrocyclic peptidomimetics.
Conclusion
This compound is a powerful and versatile building block for the synthesis of conformationally constrained peptidomimetics. Its straightforward synthesis, coupled with the orthogonal protecting group strategy and the bifunctional nature of the N-acetic acid ester moiety, provides medicinal chemists with a robust tool to explore novel chemical space in the quest for more potent and selective therapeutics. The protocols and rationale provided in this guide are intended to serve as a solid foundation for the successful application of this valuable synthetic intermediate.
References
-
PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]
-
Kozur, T., & Mándity, I. (2020). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 208, 112822. [Link]
Sources
A Tale of Two Rings: A Technical Guide to Boc-Piperazine and Piperidine Scaffolds in Modern Drug Discovery
Abstract
Within the lexicon of medicinal chemistry, few structural motifs are as foundational or as frequently employed as the six-membered nitrogenous heterocycles, piperidine and piperazine. Their ubiquity in clinically approved therapeutics is a testament to their remarkable ability to confer advantageous physicochemical and pharmacokinetic properties. This guide provides an in-depth, comparative analysis of these two "privileged scaffolds," moving beyond a simple recitation of facts to explore the causal relationships behind their selection and application in drug design. We will dissect their conformational intricacies, synthetic versatility—with a special focus on the strategic use of N-Boc-piperazine—and their profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This document is intended for the practicing researcher, offering field-proven insights, detailed experimental protocols, and data-driven comparisons to inform and empower the next generation of drug discovery.
The Concept of the "Privileged Scaffold"
In the complex, multidimensional space of chemical biology, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets. This promiscuity is not random; rather, it arises from a combination of features: a rigid yet adaptable conformational profile, the presentation of functional groups in precise three-dimensional orientations, and the ability to favorably modulate properties like solubility and cell permeability. Piperidine and piperazine are archetypal examples of this concept. Their simple, saturated ring systems provide a robust anchor for appending pharmacophoric elements, enabling systematic exploration of structure-activity relationships (SAR).[1][2]
The following diagram illustrates the central role of a privileged scaffold in generating diverse libraries of compounds for screening against various biological targets.
Caption: Chair conformation of the piperidine ring.
Understanding and controlling these conformational preferences is key. For example, the introduction of fluorine atoms can significantly influence the axial/equatorial preference due to hyperconjugation and electrostatic interactions, a principle that can be exploited to create conformationally rigid scaffolds. [3][4][5]
Case Studies: Piperidine in Approved Drugs
The success of the piperidine scaffold is best illustrated by its presence in numerous blockbuster drugs:
-
Methylphenidate (Ritalin): Used to treat ADHD, the piperidine ring is crucial for its interaction with the dopamine transporter. [6]* Donepezil (Aricept): An acetylcholinesterase inhibitor for Alzheimer's disease, where the piperidine moiety is involved in key binding interactions within the enzyme's active site.
-
Fentanyl: A potent opioid analgesic, its piperidine core is a classic example of the opioid pharmacophore. [6]* Risperidone (Risperdal): An antipsychotic medication where the piperidine ring is a key structural element for its activity at dopamine and serotonin receptors. [6]
The Piperazine Motif: A Master of Versatility and Pharmacokinetics
Piperazine, a 1,4-diazacyclohexane, shares the six-membered ring structure of piperidine but features a second nitrogen atom at the para position. This seemingly minor change has profound implications for its role in medicinal chemistry, transforming it into one of the most versatile and frequently used scaffolds. [7][8]
The Physicochemical Impact of a Second Nitrogen
The two nitrogen atoms in the piperazine ring significantly alter its properties compared to piperidine:
-
Basicity (pKa): Piperazine has two pKa values, allowing it to act as a buffer and exist in different protonation states at physiological pH. This can be leveraged to fine-tune interactions with a target or to modulate solubility. [1]* Solubility: The two polar nitrogen atoms generally increase aqueous solubility compared to the more lipophilic piperidine. This is a highly desirable feature for improving the ADME properties of a drug candidate. [9][7][10]* Hydrogen Bonding: The piperazine ring provides both hydrogen bond donors (when protonated) and acceptors, increasing the potential for specific, high-affinity interactions with a biological target. [11]* Structural Role: It often serves as a conformationally restricted linker, connecting two other pharmacophoric fragments in a precise orientation. [7][11]
The Strategic Importance of N-Boc-Piperazine
The symmetrical nature of piperazine presents a synthetic challenge: how to selectively functionalize one nitrogen atom while leaving the other free for a subsequent reaction. This is where 1-Boc-piperazine becomes an indispensable tool. [12][13]The tert-butoxycarbonyl (Boc) group is a robust protecting group that "masks" one of the nitrogens. [13]This allows for the selective reaction of the free secondary amine, for example, in a Buchwald-Hartwig amination to form a C-N bond with an aryl halide. [14]Subsequently, the Boc group can be cleanly removed under acidic conditions to reveal the second nitrogen, which is then available for further modification. This strategic protection-deprotection sequence is a cornerstone of modern synthetic medicinal chemistry. [7][12]
Case Studies: Piperazine in Modern Therapeutics
The piperazine motif is a hallmark of many modern drugs, particularly in oncology and psychiatry:
-
Imatinib (Gleevec): A revolutionary tyrosine kinase inhibitor for chronic myeloid leukemia. The terminal N-methylpiperazine group is critical for its efficacy, enhancing solubility and enabling key interactions in the ATP-binding pocket of the Bcr-Abl kinase. [1][9]* Sildenafil (Viagra): A PDE5 inhibitor where the N-methylpiperazine moiety plays a crucial role in binding and selectivity.
-
Aripiprazole (Abilify): An atypical antipsychotic, the piperazine ring connects different aromatic fragments and is essential for its modulatory activity at dopamine D2 and serotonin 5-HT1A receptors. [1][7]* Ciprofloxacin: A widely used fluoroquinolone antibiotic where the piperazine ring enhances bacterial enzyme binding and membrane permeability. [1]
Synthetic Protocols & Methodologies: A Practical Approach
To translate theory into practice, a detailed, validated protocol is essential. The Buchwald-Hartwig amination is a powerful and widely used method for constructing the N-aryl piperazine bond, a common linkage in many pharmaceuticals. [14][15][16]
Detailed Protocol: Palladium-Catalyzed N-Arylation of 1-Boc-Piperazine
This protocol describes a general, self-validating procedure for the coupling of an aryl bromide with 1-Boc-piperazine. The causality for each choice of reagent is explained to provide a deeper understanding of the system.
Objective: To synthesize 1-Boc-4-(4-methylphenyl)piperazine.
Reaction Scheme: Aryl-Br + Boc-NH-Piperazine --(Pd Catalyst, Ligand, Base)--> Aryl-N(Boc)-Piperazine
Materials:
-
Aryl Halide: 4-Bromotoluene (Substrate 1)
-
Amine: 1-Boc-piperazine (Substrate 2) [13]* Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (Pre-catalyst)
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Toluene, anhydrous
Causality of Reagent Selection:
-
Pd₂(dba)₃: A common, air-stable source of Pd(0), which is the active catalytic species.
-
XPhos: A sterically hindered, electron-rich phosphine ligand. The bulkiness promotes the reductive elimination step (the final, product-forming step), while its electron-donating nature facilitates the initial oxidative addition of the aryl halide to the palladium center. This class of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides. [14]* NaOtBu: A strong, non-nucleophilic base required to deprotonate the amine (or an intermediate complex), making it a more active nucleophile in the catalytic cycle.
-
Toluene: A high-boiling, non-polar solvent suitable for this type of cross-coupling reaction.
Experimental Workflow Diagram:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%), XPhos (e.g., 0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol). The use of an inert atmosphere (Argon or Nitrogen) is critical as the Pd(0) catalyst and the phosphine ligand are sensitive to oxidation.
-
Addition of Reactants: Add 4-bromotoluene (1.0 mmol) and 1-Boc-piperazine (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure product. A typical yield for this reaction is >90%. [17]
Comparative Analysis: Piperidine vs. Piperazine in Drug Design
The decision to use a piperidine or a piperazine scaffold is a critical juncture in lead optimization. It is not an arbitrary choice but a deliberate decision based on the specific goals of the drug design program. The following table provides a direct comparison of their key properties to guide this decision-making process.
| Feature | Piperidine | Piperazine | Rationale & Field Insight |
| Structure | Azacyclohexane | 1,4-Diazacyclohexane | The second nitrogen in piperazine is the key differentiator, profoundly impacting all other properties. |
| Basicity (pKa) | ~11.2 (single) | ~9.8 (pKa1), ~5.6 (pKa2) | Piperidine is a stronger base. Piperazine's dual pKa values offer tunable solubility and the potential for different protonation states. [9] |
| Lipophilicity (LogP) | Higher | Lower | Piperidine is more lipophilic, often favoring blood-brain barrier penetration. Piperazine is more hydrophilic, generally leading to better aqueous solubility. [9] |
| Solubility | Generally Lower | Generally Higher | The two polar nitrogens in piperazine significantly enhance aqueous solubility, a key factor in improving oral bioavailability. [7][10] |
| Synthetic Handles | One (N-H) | Two (N-H) | Piperazine offers two points for diversification, but requires protecting group strategies (e.g., Boc-piperazine) for selective functionalization. [1] |
| Common Therapeutic Areas | CNS Disorders (e.g., antipsychotics, ADHD), Pain (opioids) | Oncology (kinase inhibitors), CNS Disorders, Infectious Diseases, Antihistamines | Piperidine's lipophilicity makes it a frequent choice for CNS targets. [2][9]Piperazine's role as a solubilizing linker is invaluable in kinase inhibitors. [9] |
| ADME Profile Impact | Can increase metabolic stability and membrane permeability. | Often used to improve solubility and reduce plasma protein binding. Can be a site of metabolism (N-dealkylation). | The choice is a trade-off. Piperazine can improve the "D" and "E" in ADME, while piperidine can enhance the "A". [7][18] |
Future Directions and Emerging Trends
The utility of these scaffolds is far from exhausted. Research continues to evolve in several exciting directions:
-
Novel Synthetic Methods: While N-functionalization is well-established, the selective C-H functionalization of the piperidine and piperazine rings is an emerging area. [19]This would unlock new vectors for molecular elaboration, allowing for the creation of novel chemical matter with unprecedented three-dimensional complexity.
-
Bioisosteric Replacements: The design and synthesis of novel bioisosteres of piperazine are gaining traction. These are scaffolds that mimic the shape and properties of piperazine but may offer advantages in terms of metabolic stability, potency, or novelty of intellectual property. [10]* New Modalities: These scaffolds are being incorporated into new therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), where they often serve as robust linkers connecting a target-binding warhead to an E3 ligase-binding moiety.
Conclusion
Piperidine and piperazine are not merely common fragments; they are powerful tools in the armamentarium of the medicinal chemist. Their status as privileged scaffolds is earned through decades of successful application, resulting in life-changing medicines across a vast range of diseases. Piperidine, with its higher basicity and lipophilicity, remains a cornerstone for CNS drug design. [9]Piperazine, with its dual nitrogens, offers unparalleled versatility as a solubilizing group and a synthetically tractable linker, a feature masterfully exploited through the use of reagents like 1-Boc-piperazine. [1][9]A deep, causal understanding of their distinct physicochemical properties, conformational behaviors, and synthetic sensitivities is not just academic—it is essential for the rational design and efficient development of the next generation of effective and safe therapeutics.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). Benchchem.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central.
- Piperidine. (n.d.). Wikipedia.
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). ResearchGate.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing.
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). ACS Publications.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). Semantic Scholar.
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024). Protheragen.
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. (n.d.). Benchchem.
- The medicinal chemistry of piperazines: A review. (n.d.). PubMed.
- The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Michigan.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). Chemistry Europe.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge‐dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. (n.d.). ResearchGate.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). PMC - NIH.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Strategic Amide Bond Formation Utilizing [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester
Introduction: Navigating the Synthesis of Novel Piperidine-Containing Scaffolds
In the landscape of contemporary drug discovery and medicinal chemistry, piperidine moieties are integral structural motifs, prized for their conformational influence and ability to modulate physicochemical properties. [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester emerges as a versatile and strategically important building block. Its unique architecture, featuring a protected secondary amine on the piperidine ring and a reactive carboxylic acid ester handle, offers a gateway to a diverse array of complex molecular architectures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of this intermediate to primary and secondary amines, thereby forging crucial amide bonds.
The successful formation of an amide bond is a cornerstone of organic synthesis, yet it is not without its challenges. The nucleophilicity of the amine, steric hindrance around the reaction centers, and the potential for side reactions such as racemization necessitate a carefully considered approach to reagent selection and protocol optimization.[1] This guide will delve into the mechanistic underpinnings of common coupling strategies, offering field-proven insights to ensure high-yield, high-purity outcomes. We will explore two robust and widely applicable protocols: the use of the carbodiimide EDC in conjunction with the additive HOBt, and the application of the highly efficient uronium salt-based reagent, HATU.
The Strategic Importance of this compound
The subject molecule is bifunctional. The tert-butyloxycarbonyl (Boc) protecting group on the 4-amino substituent provides stability during the amide coupling at the acetic acid moiety.[2] This Boc group can be selectively removed under acidic conditions post-coupling, revealing a secondary amine that serves as a vector for further diversification.[2] The ethyl ester of the acetic acid provides a stable, yet readily cleavable, protecting group for the carboxylic acid. For coupling reactions, this ester must first be saponified to the corresponding carboxylic acid.
Core Principles of Amide Bond Formation: A Mechanistic Overview
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid's carboxyl group to make it more susceptible to nucleophilic attack by the amine.[3] Coupling reagents facilitate this activation.
Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[4][5] However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct, terminating the desired reaction pathway.[1] The addition of 1-hydroxybenzotriazole (HOBt) mitigates this by trapping the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but significantly more reactive towards amines, leading to efficient amide bond formation and suppression of side reactions.[1]
Caption: EDC/HOBt coupling mechanism.
Uronium Salt-Based Coupling (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent.[6] In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester.[6] The 1-hydroxy-7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt, which accelerates the coupling reaction and further minimizes the risk of racemization, making HATU particularly suitable for sterically hindered substrates.[6]
Sources
Application Note: Strategic Incorporation of [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester for the Synthesis of Advanced PROTAC Linkers
Introduction: The Central Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[][2] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects the two.[] While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing the formation of a productive ternary complex (POI-PROTAC-E3 ligase), as well as modulating the molecule's physicochemical and pharmacokinetic properties.[][4]
A significant challenge in PROTAC development is managing their characteristically high molecular weight and polar surface area, which often leads to poor solubility and limited cell permeability.[5] To address these liabilities, medicinal chemists are increasingly turning to more sophisticated linker architectures. Saturated heterocycles, such as piperidine, are valuable components in modern linker design.[][6] They impart a degree of rigidity that can pre-organize the PROTAC into a bioactive conformation, while the basic nitrogen atom can serve as a protonation site to enhance aqueous solubility.[5][6][7]
This application note provides a detailed guide for researchers on the strategic use of [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester , a versatile bifunctional building block, in the synthesis of piperidine-containing PROTAC linkers. We will explore the rationale behind its design, provide validated, step-by-step protocols for its incorporation, and offer expert insights into the causality behind key experimental choices.
Figure 1: General architecture of a PROTAC molecule.
The Rationale: Leveraging Piperidine for Superior PROTAC Properties
The incorporation of a piperidine ring into a PROTAC linker is a deliberate strategy to enhance drug-like properties. Unlike flexible polyethylene glycol (PEG) or alkyl chains, the piperidine scaffold introduces conformational constraint.
-
Enhanced Potency through Rigidity: A rigid linker can reduce the entropic penalty of forming the ternary complex, potentially leading to more potent protein degradation.[4][8]
-
Improved Physicochemical Profile: The tertiary amine of the piperidine ring is basic (pKa-dependent on adjacent groups) and can be protonated at physiological pH.[5] This positive charge significantly improves aqueous solubility and can enhance cell permeability through specific transporter interactions, contributing to better oral bioavailability.[7][8]
-
Metabolic Stability: The cyclic nature of the piperidine ring can improve metabolic stability compared to linear alkyl chains that are more susceptible to oxidative metabolism.[5]
The building block, This compound , is expertly designed for sequential synthesis. It possesses two key functionalities with orthogonal reactivity:
-
Ethyl Ester: A stable group that can be selectively hydrolyzed to a carboxylic acid for coupling reactions.
-
Boc-Protected Amine: A primary amine protected with the acid-labile tert-Butyloxycarbonyl (Boc) group, allowing for its selective deprotection and subsequent functionalization.[9][10]
This orthogonality is the cornerstone of a controlled, stepwise linker assembly, preventing unwanted side reactions and simplifying purification.
Figure 2: Sequential synthetic workflow using the bifunctional linker.
Core Synthetic Protocols
The following protocols provide a comprehensive guide for the incorporation of the piperidine building block into a PROTAC. Each protocol is a self-validating system with checkpoints for analytical verification.
Protocol 1: Ester Hydrolysis (Saponification)
Principle: This step converts the chemically stable ethyl ester into a reactive carboxylic acid via base-catalyzed hydrolysis. Lithium hydroxide (LiOH) is a preferred reagent as it minimizes potential side reactions.
Materials & Reagents
| Reagent/Material | Grade | Supplier (Example) |
|---|---|---|
| This compound | ≥95% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics |
| Methanol (MeOH) | ACS Grade | Fisher Scientific |
| Water | Deionized | In-house |
| Lithium Hydroxide (LiOH) | ≥98% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 1 M solution | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Brine (Saturated NaCl) | N/A | In-house |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (e.g., 10 mL/mmol of starting material).
-
Add LiOH·H₂O (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Verification Point: Monitor the reaction progress by TLC or LC-MS. The product should have a lower Rf value (more polar) on a silica plate and a mass decrease corresponding to the loss of the ethyl group and gain of a proton (-C₂H₅ + H).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF, MeOH).
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~3-4 by the slow, dropwise addition of 1 M HCl. A white precipitate may form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product, typically as a white solid.
Expert Insights & Causality:
-
Solvent Choice: The THF/MeOH/H₂O mixture ensures solubility for both the nonpolar starting material and the ionic LiOH, creating a homogenous reaction environment.
-
Acidic Workup: It is crucial to protonate the intermediate lithium carboxylate salt to yield the neutral carboxylic acid, which is extractable into an organic solvent. Failure to sufficiently acidify will result in poor recovery.
Protocol 2: First Amide Coupling
Principle: This procedure couples the newly formed carboxylic acid with an amine-functionalized ligand (e.g., a POI ligand with a free amine, "Ligand-NH₂") using a peptide coupling reagent like HATU.
Materials & Reagents
| Reagent/Material | Grade | Supplier (Example) |
|---|---|---|
| Carboxylic Acid Intermediate (from Protocol 1) | N/A | In-house |
| Ligand-NH₂ | ≥95% | In-house/Commercial |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | ≥98% | Chem-Impex |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
Step-by-Step Procedure:
-
Dissolve the carboxylic acid intermediate (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature. This is the "activation" step.
-
Add a solution of Ligand-NH₂ (1.0 eq) in a minimal amount of anhydrous DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Verification Point: Monitor by LC-MS for the consumption of the starting materials and the appearance of a new peak corresponding to the mass of the coupled product.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate or DCM/MeOH) to yield the pure Boc-protected conjugate.
Expert Insights & Causality:
-
Coupling Reagent: HATU is a highly efficient coupling reagent that rapidly forms an activated ester, minimizing racemization and side reactions.
-
Base: DIPEA is a bulky, non-nucleophilic base. Its role is to maintain basic conditions for the coupling reaction without competing with the primary amine nucleophile (Ligand-NH₂).
Protocol 3: Boc Group Deprotection
Principle: The acid-labile Boc protecting group is efficiently removed using trifluoroacetic acid (TFA), unmasking the piperidine's primary amine for the next coupling step.
Materials & Reagents
| Reagent/Material | Grade | Supplier (Example) |
|---|---|---|
| Boc-Protected Conjugate (from Protocol 2) | N/A | In-house |
| Dichloromethane (DCM) | Anhydrous | Acros Organics |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Toluene | ACS Grade | Fisher Scientific |
Step-by-Step Procedure:
-
Dissolve the Boc-protected conjugate (1.0 eq) in DCM (approx. 0.1 M concentration).
-
Cool the solution in an ice bath.
-
Add TFA dropwise to the solution to a final concentration of 20-30% (v/v).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Verification Point: Monitor by LC-MS. A complete reaction is indicated by the disappearance of the starting material and the appearance of a product peak with a mass shift of -100.12 Da.
-
Concentrate the reaction mixture under reduced pressure.
-
Critical Step: Co-evaporate the residue with toluene (3x) to azeotropically remove residual TFA. The product is typically obtained as a TFA salt.
-
The resulting amine-TFA salt is often used directly in the next step without further purification.
Figure 3: Simplified mechanism of acid-catalyzed Boc deprotection.
Protocol 4: Second Amide Coupling
Principle: This final step constructs the full PROTAC molecule by coupling the newly deprotected amine with a carboxylic acid-functionalized E3 ligase ligand (or POI ligand, depending on the synthetic route).
Materials & Reagents: The materials are identical to Protocol 2, with the amine-TFA salt from Protocol 3 and a new "Ligand-COOH" partner.
Step-by-Step Procedure:
-
Combine the Ligand-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (4.0-5.0 eq). Note: Extra base is required to neutralize the TFA salt from the previous step in addition to facilitating the coupling.
-
Stir for 10-15 minutes for activation.
-
Add a solution of the amine-TFA salt (1.1 eq) in a minimal amount of anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours.
-
Verification Point: Monitor by LC-MS for the formation of the final PROTAC product.
-
Workup and purification are performed as described in Protocol 2. Final characterization should include high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm the structure and purity.
Characterization and Data Summary
Thorough analytical characterization at each step is essential for a successful synthesis.
Table 1: Expected Mass Shifts for Key Transformations
| Transformation | Starting Material | Product | Δ Mass (Da) | Analytical Method |
|---|---|---|---|---|
| Protocol 1 | Ethyl Ester | Carboxylic Acid | -28.03 | LC-MS |
| Protocol 2 | Carboxylic Acid | Amide Conjugate | + Mass(Ligand-NH₂) - 18.01 | LC-MS |
| Protocol 3 | Boc-Protected Amine | Free Amine | -100.05 | LC-MS |
| Protocol 4 | Free Amine | Final PROTAC | + Mass(Ligand-COOH) - 18.01 | LC-MS, HRMS |
Conclusion
This compound is a powerful and versatile building block for the rational design and synthesis of PROTACs. Its orthogonally protected functional groups enable a controlled, sequential assembly of the linker, providing a reliable route to novel degraders. By incorporating the piperidine scaffold, researchers can systematically improve the physicochemical properties of their PROTACs, addressing common challenges such as poor solubility and bioavailability. The detailed protocols and mechanistic insights provided in this note serve as a robust foundation for scientists in drug discovery to accelerate their research and develop the next generation of targeted protein degradation therapeutics.
References
-
Bricchi, B., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Available at: [Link][2][4][5]
-
Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry Publishing. Available at: [Link]
-
Gaponova, A. V., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. Available at: [Link][6]
-
ResearchGate. (2023). Experimental pKa values of piperazine-containing PROTACs. ResearchGate. Available at: [Link][8]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link][7]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org. Available at: [Link][11]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link][9]
-
RSC Publishing. (2014). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link][10]
Sources
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: A Scientist's Guide to N-Boc Deprotection Using TFA and HCl in Dioxane
Introduction: The Indispensable Role of the Boc Protecting Group
In the landscape of modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates, the strategic use of protecting groups is paramount. Among these, the tert-butyloxycarbonyl (Boc) group stands out as one of the most widely used protecting groups for amines.[1] Its popularity stems from its general stability to a wide range of nucleophilic and basic conditions, coupled with its clean and efficient removal under acidic conditions.[2][3]
This application note serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the two most common and robust methods for N-Boc deprotection: treatment with trifluoroacetic acid (TFA) and with hydrogen chloride (HCl) in 1,4-dioxane. We will explore the underlying reaction mechanism, offer a comparative analysis of the two reagents, present detailed, field-proven protocols, and discuss critical troubleshooting and safety considerations.
The Mechanism of Acid-Catalyzed N-Boc Deprotection
Understanding the "why" is as crucial as knowing the "how." The acidic cleavage of the N-Boc group is a consistent and predictable reaction that proceeds through a well-established E1-type elimination pathway. The process can be broken down into four key steps:
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (H⁺). This step activates the group, making the carbonyl carbon more electrophilic.[4][5]
-
Formation of a Stable Carbocation: The protonated intermediate is unstable. To achieve stability, the C-O bond of the tert-butyl group cleaves, releasing a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[4][5]
-
Decarboxylation: Carbamic acids are inherently unstable and rapidly decompose, fragmenting into the free amine and carbon dioxide gas.[3][5][6] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction to proceed to completion.
-
Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated by the excess acid present, yielding the corresponding ammonium salt (either a trifluoroacetate or hydrochloride salt).[4][5]
Strategic Choice of Reagent: TFA vs. HCl in Dioxane
The choice between TFA and HCl is not arbitrary and depends on the substrate's nature, the presence of other protecting groups, and the desired physical form of the final product.
| Feature | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |
| Typical Conditions | 20-50% in Dichloromethane (DCM), Room Temp, 0.5-4 h.[6] | 4M solution, often used neat or diluted, Room Temp, 0.5-12 h.[6] |
| Reactivity | Very high. Rapid deprotection, often complete within 30-60 minutes. | High. Very effective, though sometimes slightly slower than neat TFA.[7] |
| Selectivity | Lower. Can cleave other highly acid-labile groups (e.g., tert-butyl esters, Trityl).[6] | Higher. Often preferred for selectively removing N-Boc in the presence of tert-butyl esters.[8][9] |
| Product Isolation | Product is a trifluoroacetate (TFA) salt, which is frequently an oil or sticky solid, making isolation challenging.[10] | Product is a hydrochloride (HCl) salt, which is often a crystalline solid, facilitating isolation by filtration.[8][10] |
| Work-up | TFA is volatile (b.p. 72 °C) and can be removed by rotary evaporation, but tenacious residues often require co-evaporation with a solvent like toluene.[10][11] | Dioxane (b.p. 101 °C) is less volatile and harder to remove.[10] The product often precipitates and can be isolated by filtration and washing with a non-polar solvent like diethyl ether.[6][12] |
| Key Advantage | Speed and volatility of the reagent. Excellent for solid-phase peptide synthesis. | Selectivity and the crystalline nature of the product salt. |
| Key Disadvantage | Corrosive, difficult to remove trace amounts, and can lead to oily products.[10][11] | Dioxane is a suspected carcinogen, a peroxide-former, and has a high boiling point.[10] |
Experimental Protocols
Safety First: Both TFA and 4M HCl in dioxane are highly corrosive and toxic. All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
Protocol 1: N-Boc Deprotection using TFA in DCM
This method is ideal for robust substrates where speed is desired and potential side reactions with other acid-labile groups are not a concern.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc protected amine (1.0 equiv.) in dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) dropwise via syringe to the stirred solution to reach a final concentration of 25-50% (v/v). An exothermic reaction may be observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[6]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. To remove residual TFA, add toluene and re-concentrate; repeat this step 2-3 times.[10]
-
Isolation:
-
For direct use: The resulting amine TFA salt, often an oil, can be carried forward to the next step without further purification, assuming sufficient purity.[10]
-
To obtain the free amine: Dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM), wash carefully with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the aqueous layer is basic (pH > 8), then wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.[6]
-
Protocol 2: N-Boc Deprotection using 4M HCl in 1,4-Dioxane
This is the method of choice for substrates with other acid-sensitive groups or when a crystalline hydrochloride salt is desired for easier handling and purification.
Step-by-Step Methodology:
-
Reagent Addition: To the Boc-protected amine (1.0 equiv.) in a round-bottom flask, add a commercial solution of 4M HCl in 1,4-dioxane (5-10 equivalents). If the substrate has poor solubility, it can be pre-dissolved in a minimal amount of an appropriate co-solvent like methanol or DCM before adding the HCl solution.
-
Reaction: Stir the mixture vigorously at room temperature for 1 to 4 hours. In many cases, the deprotected hydrochloride salt will precipitate out of the solution during the reaction.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Isolation: Upon completion, remove the solvent under reduced pressure.[6]
-
Purification (Trituration): Add a non-polar solvent such as diethyl ether or pentane to the residue. Stir or sonicate the resulting slurry. This process, known as trituration, washes away impurities, leaving the desired hydrochloride salt as a solid.[6][8]
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with fresh diethyl ether.
-
Drying: Dry the purified amine hydrochloride salt under high vacuum.
Troubleshooting and Critical Considerations
-
Side Reaction: tert-Butylation: The tert-butyl cation generated during the reaction is a potent electrophile and can alkylate nucleophilic residues in the substrate or product, such as thiols (methionine, cysteine) or electron-rich aromatic rings (tryptophan, tyrosine).[13]
-
Incomplete Reaction: If the reaction stalls, it may be due to insufficient acid or steric hindrance.
-
Solution: Add more acid or increase the reaction time. Gentle warming (to 40-50 °C) can be attempted, but be cautious of potential side reactions.
-
-
Difficulty Removing TFA: Residual TFA can interfere with subsequent reactions, particularly those that are base-sensitive.[11]
-
Solution: As mentioned in the protocol, perform several co-evaporations with toluene.[10] Alternatively, convert the TFA salt to an HCl salt by dissolving the residue in a minimal amount of solvent and adding a solution of HCl in ether or dioxane to precipitate the desired salt.
-
-
Unwanted Cleavage of Other Protecting Groups: TFA is a strong acid and can cleave other sensitive groups.[2]
References
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Various Authors. (2016). How can we do the deprotection of boc-amino acids using hcl? ResearchGate. Available at: [Link]
-
ACS Green Chemistry Institute. BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Reddit Community. (2013). Boc Removals with TFA in Peptide Synthesis. r/chemistry on Reddit. Available at: [Link]
-
Reddit Community. (2023). Boc De-protection. r/Chempros on Reddit. Available at: [Link]
-
Thompson, D. E., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. totalsynthesis.com. Available at: [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research. Available at: [Link]
-
Reddit Community. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. r/chemistry on Reddit. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. commonorganicchemistry.com. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information for an article. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Note: High-Purity Isolation of Ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate using Automated Flash Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate, a key intermediate in pharmaceutical synthesis. The methodology centers on automated flash column chromatography, a technique optimized for both efficiency and purity. This guide delves into the rationale behind each step, from the initial reaction work-up and Thin-Layer Chromatography (TLC) method development to the final flash chromatography parameters and post-purification analysis. The protocol is designed to address the specific challenges associated with purifying Boc-protected amines, ensuring high recovery and purity for researchers, medicinal chemists, and process development scientists.
Introduction: Significance and Purification Rationale
Ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate is a valuable bifunctional building block in modern drug discovery. The piperidine core is a prevalent scaffold in numerous therapeutic agents, and the orthogonal protecting group strategy—the acid-labile tert-butoxycarbonyl (Boc) group on the C4-amine and the stable ethyl ester at the N1-position—offers significant synthetic versatility. This intermediate is crucial for constructing more complex molecules, including enzyme inhibitors and receptor modulators.
The synthesis of this compound typically involves the N-alkylation of 4-N-Boc-aminopiperidine with an alkylating agent like ethyl bromoacetate.[1] This reaction, while generally efficient, can result in a crude mixture containing unreacted starting materials, potential over-alkylated byproducts, and other process-related impurities.[2] Achieving high purity (>98%) is critical for subsequent synthetic steps to proceed cleanly and to avoid the introduction of impurities into the final active pharmaceutical ingredient (API). Flash chromatography is the industry-standard technique for this purification challenge, offering a balance of speed, resolution, and scalability.[3]
Foundational Principles: Flash Chromatography of Amine Derivatives
The purification of amine-containing compounds on standard silica gel presents a well-documented challenge: the acidic nature of silanol groups (Si-OH) on the silica surface can interact strongly with the basic nitrogen atoms of the analyte. This acid-base interaction often leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound to the stationary phase.
To counteract this, a common and highly effective strategy is to "neutralize" the silica surface by introducing a small amount of a competing amine into the mobile phase. Triethylamine (Et₃N) is a frequent choice due to its volatility, which facilitates its removal from the purified fractions during solvent evaporation.[4] This application note will employ this principle to ensure a sharp, symmetrical peak shape and optimal separation.
Pre-Chromatography Protocol: Sample Preparation and TLC Analysis
A successful flash purification is predicated on meticulous preparation and analytical scouting.
Crude Reaction Work-up
Following the synthesis, a standard aqueous work-up is necessary to remove inorganic salts and highly polar impurities.
-
Quenching: Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[5]
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude oil or solid.
Thin-Layer Chromatography (TLC) for Method Development
TLC is an indispensable tool for rapidly determining the optimal solvent system for flash chromatography.[6] The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and achieves good separation from major impurities.
Protocol:
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc). Spot the crude mixture, along with the starting materials (4-N-Boc-aminopiperidine and ethyl bromoacetate) if available, on the TLC plate.
-
Eluent Systems: Test a range of solvent systems. A good starting point for moderately polar compounds is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).[7]
-
Initial Screening:
-
20% EtOAc in Hexanes
-
40% EtOAc in Hexanes
-
60% EtOAc in Hexanes
-
80% EtOAc in Hexanes
-
-
-
Development: Develop the plates in a sealed chamber saturated with the chosen eluent.
-
Visualization:
-
UV Light: First, visualize the plate under short-wave UV light (254 nm). While the target compound may not be strongly UV-active, some impurities might be.
-
Staining: Prepare a ninhydrin stain solution (e.g., 0.2 g ninhydrin, 0.5 mL acetic acid, 100 mL n-butanol, 4.5 mL water). Dip the TLC plate in the stain and gently heat with a heat gun. Boc-protected amines will typically appear as pink to purple spots upon heating as the Boc group can be cleaved under these conditions.[3] Unreacted 4-N-Boc-aminopiperidine will also be visible.
-
Interpreting TLC Results: Based on the TLC results, select a solvent system that provides the best separation. For this specific compound, a system of 40-60% Ethyl Acetate in Hexanes is often a suitable starting point. The addition of 0.5% Triethylamine (Et₃N) to the mobile phase should be tested in parallel to observe its effect on mitigating peak tailing.
Detailed Flash Chromatography Protocol
This protocol is designed for an automated flash chromatography system equipped with a UV detector and fraction collector.
Materials and Instrumentation
-
Flash Chromatography System: Any standard automated system (e.g., Biotage, Teledyne ISCO).
-
Stationary Phase: Pre-packed silica gel column (e.g., 40 g for a 1-2 g crude sample).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate.
-
Mobile Phase Additive: Triethylamine (Et₃N).
-
Sample Loading: Dry loading with silica gel or Celite®.
Logical Workflow for Purification
The following diagram illustrates the decision-making process and workflow for the purification protocol.
Caption: Workflow from crude product to purified compound.
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare the required volumes of Mobile Phase A (Hexanes) and Mobile Phase B (Ethyl Acetate). Add 0.5% (v/v) triethylamine to Mobile Phase B. Ensure thorough mixing. Rationale: Adding the basic modifier to the more polar solvent ensures it is present throughout the gradient to prevent peak tailing.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 1.5 g) in a minimal amount of a suitable solvent like DCM or EtOAc.
-
Add 3-5 times the mass of the crude product in silica gel (e.g., 4.5 - 7.5 g).
-
Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Load this powder into an empty solid load cartridge.
-
Rationale: Dry loading is superior to liquid injection for this application as it prevents the injection solvent from disrupting the initial separation at the top of the column, leading to sharper bands and better resolution.[7]
-
-
Column Equilibration:
-
Install the pre-packed silica column (e.g., 40 g) and the solid load cartridge onto the system.
-
Equilibrate the column with 2-3 column volumes of the initial mobile phase conditions (e.g., 10% EtOAc in Hexanes + 0.5% Et₃N).
-
-
Gradient Elution:
-
A linear gradient is recommended to effectively separate the moderately polar product from non-polar and highly polar impurities.
-
The gradient should start at a lower polarity than the Rf-determining TLC condition and end at a higher polarity to elute all components.[7]
Parameter Value Column Size 40 g Silica Gel Flow Rate 40 mL/min Mobile Phase A Hexanes Mobile Phase B Ethyl Acetate with 0.5% Triethylamine Detection UV 214 nm & 254 nm Fraction Volume 20 mL Gradient Program: Time (min) %B 0.0 - 2.0 10% (Isocratic hold) 2.1 - 20.0 10% to 70% (Linear Gradient) 20.1 - 25.0 70% (Isocratic hold and column wash) -
-
Fraction Collection:
-
Set the fraction collector to trigger based on the UV detector signal (threshold-based collection).
-
Collect fractions corresponding to the main product peak.
-
Post-Purification Analysis
-
Fraction Analysis by TLC:
-
Spot every 2-3 collected fractions on a TLC plate.
-
Develop the plate using the same solvent system as the initial TLC analysis (e.g., 50% EtOAc/Hexanes + 0.5% Et₃N).
-
Visualize using ninhydrin stain and heat.
-
Rationale: This step is crucial for identifying which fractions contain the pure product, free from leading or trailing impurities.
-
-
Pooling and Solvent Removal:
-
Combine the fractions that show a single spot corresponding to the pure product.
-
Concentrate the pooled fractions under reduced pressure. Note that due to the presence of triethylamine, a slightly higher vacuum or co-evaporation with a solvent like toluene might be necessary for complete removal.
-
-
Final Purity Assessment:
-
The purity of the final isolated product should be confirmed by a high-resolution analytical technique such as LC-MS or ¹H NMR spectroscopy.
-
Expected Results and Data Summary
The described protocol should yield ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate as a clear oil or a white to off-white solid with a purity exceeding 98%.
| Parameter | Typical Value/Observation | Rationale/Comment |
| Crude Mass | 1.5 g | Representative scale for lab synthesis. |
| TLC Rf (50% EtOAc/Hex) | ~0.35 | Ideal Rf for good separation on the column. |
| Purified Mass | 1.2 - 1.4 g | Yield depends on the efficiency of the initial reaction. |
| Purity (by LC-MS) | >98% | Demonstrates effective removal of impurities. |
| Appearance | Colorless oil or white solid | Expected physical state of the pure compound. |
Troubleshooting
-
Problem: Significant peak tailing observed on the chromatogram.
-
Solution: Ensure triethylamine was added to the mobile phase and that the column was properly equilibrated. Increase the concentration of Et₃N to 0.75-1.0% if necessary.
-
-
Problem: Poor separation between the product and a close-running impurity.
-
Solution: Modify the gradient to be shallower (i.e., run the linear gradient over a longer period). Alternatively, consider a different solvent system, such as Dichloromethane/Methanol, which offers different selectivity.
-
-
Problem: Product does not elute from the column.
-
Solution: The product is more polar than anticipated. Increase the final concentration of the polar solvent (EtOAc) in the gradient or switch to a more polar system like DCM/MeOH.
-
Conclusion
This application note details a robust and reliable method for the purification of ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate using automated flash chromatography. By employing a systematic approach involving TLC-based method development, the use of a basic mobile phase additive to suppress undesirable interactions with the silica stationary phase, and a well-designed gradient elution, this protocol consistently delivers the target compound in high purity and yield. This methodology is readily adaptable for various scales, making it a valuable asset for medicinal and process chemists in the pharmaceutical industry.
References
-
Organic Syntheses Procedure. 1-tert-Butyloxycarbonyl-4-(9-fluorenylmethyloxycarbonylamino)piperidine-4-carboxylic acid. Available at: [Link]
-
Bhattacharya, S. et al. (2011). Synthesis, chemical characterization and biodistribution of a new dipeptide analogue: An attempt towards a new radiopharmaceutical. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]
-
PubChem. Compound Summary for CID 66626875, Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025). Org. Synth., 102, 276-302. Available at: [Link]
-
ResearchGate. What are the best conditions for the reaction of primary amine with ethylbromo acetate?. Available at: [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]
-
aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Biotage. Successful Flash Chromatography. Available at: [Link]
-
PubChem. Compound Summary for CID 357729, Ethyl 2-((tert-butoxycarbonyl)amino)acetate. National Center for Biotechnology Information. Available at: [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
-
ResearchGate. How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH?. Available at: [Link]
-
PubMed Central (PMC). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Available at: [Link]
-
Wiley-VCH. Supporting Information. Available at: [Link]
-
ResearchGate. How to remove excess 4-amino piperidine from reaction medium?. Available at: [Link]
-
Wiley-VCH. Supporting Information. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
Application Note: Solubility Profile of [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester in Common Organic Solvents
For: Researchers, scientists, and drug development professionals.
Introduction: Understanding the Physicochemical Context
[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its chemical structure, featuring a piperidine ring, a Boc-protected amine, and an ethyl ester moiety, imparts a unique combination of lipophilic and polar characteristics. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development.
The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents with similar polarity. The interplay between the non-polar piperidine ring and the polar ester and Boc-protected amine groups in this compound suggests a nuanced solubility profile across a spectrum of organic solvents. This application note provides a comprehensive guide to understanding and determining the solubility of this compound, enabling researchers to make informed decisions in their experimental design.
Physicochemical Properties at a Glance
A preliminary analysis of the compound's structural features provides a theoretical basis for its expected solubility.
| Property | Value/Information | Significance for Solubility |
| Molecular Formula | C₁₄H₂₆N₂O₄ | Provides the elemental composition. |
| Molecular Weight | 286.37 g/mol | Influences the energy required to overcome crystal lattice forces. |
| XLogP3 | 1.4 | Indicates a moderate degree of lipophilicity, suggesting solubility in both polar and non-polar organic solvents.[1] |
| Key Functional Groups | Ester, Boc-protected Amine, Piperidine Ring | The ester and Boc-protected amine groups can act as hydrogen bond acceptors, promoting solubility in protic and polar aprotic solvents. The piperidine ring contributes to its non-polar character. |
Expected Solubility Trends: A Mechanistic Perspective
Based on the compound's structure, we can anticipate its solubility behavior in different classes of organic solvents:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the ester and Boc-protected amine functionalities of the solute. The alkyl chains of these alcohols also offer favorable interactions with the piperidine ring. Therefore, good solubility is expected.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMF, DMSO): These solvents possess dipoles that can interact with the polar groups of the solute. The absence of acidic protons in these solvents prevents them from acting as hydrogen bond donors but they can act as acceptors. Good to moderate solubility is anticipated, with solvents like DMF and DMSO likely being excellent due to their high polarity.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The solubility in these solvents is expected to be lower. While the piperidine ring offers some non-polar character, the presence of multiple polar functional groups will likely limit its dissolution in highly non-polar environments.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds. Good solubility of this compound is expected in these solvents.
Experimental Determination of Solubility: A Validated Protocol
The following protocol provides a standardized method for determining the solubility of this compound in various organic solvents. This method is designed to be self-validating and adheres to good laboratory practices (GLP).[2][3]
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Calibrated pipettes and glassware
-
Syringe filters (0.22 µm)
Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials. An excess is crucial to ensure a saturated solution is formed.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but longer times may be necessary. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for initial sedimentation of the undissolved solid.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to prevent artificially high solubility readings.
-
Prepare a series of accurate dilutions of the filtered supernatant with the same solvent.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute.
-
A calibration curve prepared with known concentrations of this compound in the same solvent must be used for accurate quantification.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of the compound in each solvent based on the concentration of the saturated solution, taking into account the dilution factors.
-
Express the solubility in appropriate units (e.g., mg/mL or g/L).
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Safety and Handling
-
Always handle this compound and all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]
-
Consult the Safety Data Sheet (SDS) for this compound and each solvent before use for detailed hazard information and handling precautions.[4][6]
-
Avoid inhalation, ingestion, and skin contact with all chemicals.[4]
Illustrative Solubility Profile
The following table provides a template for reporting the experimentally determined solubility data. The qualitative descriptors are based on common laboratory classifications.
| Solvent | Class | Polarity Index | Expected Solubility | Experimentally Determined Solubility (g/L at 25°C) |
| Hexane | Non-Polar | 0.1 | Poor | To be determined |
| Toluene | Non-Polar | 2.4 | Poor to Moderate | To be determined |
| Dichloromethane | Chlorinated | 3.1 | Good | To be determined |
| Ethyl Acetate | Polar Aprotic | 4.4 | Good | To be determined |
| Acetone | Polar Aprotic | 5.1 | Good | To be determined |
| Acetonitrile | Polar Aprotic | 5.8 | Good | To be determined |
| Ethanol | Polar Protic | 4.3 | Very Good | To be determined |
| Methanol | Polar Protic | 5.1 | Very Good | To be determined |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Excellent | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Excellent | To be determined |
Conclusion
A comprehensive understanding of the solubility of this compound is essential for its effective application in research and development. While theoretical predictions based on its physicochemical properties provide a valuable starting point, experimental determination using a robust and validated protocol is crucial for obtaining accurate and reliable data. The methodologies and insights provided in this application note are intended to empower researchers to confidently assess the solubility of this important chemical intermediate, thereby facilitating its seamless integration into their synthetic and formulation workflows.
References
-
PubChem. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
-
Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
U-Bio. Safety Data Sheet: 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. [Link]
-
ResearchGate. Good laboratory practice of equilibrium solubility measurement. [Link]
-
PubChem. Ethyl 2-((tert-butoxycarbonyl)amino)acetate. National Center for Biotechnology Information. [Link]
-
SEKISUI Specialty Chemicals. Safety Data Sheet: Acetic acid ethenyl ester, polymer with N-ethenylformamide, hydrolyzed, amine-containing. [Link]
-
ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
PubChem. Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate. National Center for Biotechnology Information. [Link]
-
World Health Organization. Good Laboratory Practice (GLP). [Link]
Sources
Application Note: Strategic Incorporation of [4-(Boc-amino)-piperidin-1-yl]-acetic acid as a Scaffold for Advanced Peptidomimetics
Introduction: The Imperative for Structural Diversity in Peptide Therapeutics
The therapeutic landscape is increasingly shaped by peptide-based drugs, owing to their high specificity and potency. However, native peptides often suffer from poor metabolic stability and limited oral bioavailability. The strategic incorporation of non-natural amino acids is a cornerstone of modern medicinal chemistry, offering a powerful tool to overcome these limitations.[1] Unnatural amino acids can introduce conformational constraints, enhance proteolytic resistance, and introduce novel functionalities, thereby improving the pharmacokinetic and pharmacodynamic profiles of peptide drug candidates.[2]
Among the vast array of synthetic building blocks, piperidine-containing scaffolds are of particular interest due to their prevalence in numerous approved drugs and their ability to serve as versatile isosteres for various peptide turns and spacers.[3] This application note provides a comprehensive guide for the synthesis and incorporation of a valuable non-natural amino acid, [4-(Boc-amino)-piperidin-1-yl]-acetic acid, into peptide sequences using solid-phase peptide synthesis (SPPS). This building block serves as a conformationally constrained glycine analogue, offering a unique scaffold for the development of novel peptidomimetics. We will detail the synthesis of the monomer, its subsequent incorporation into a growing peptide chain, and the critical considerations for ensuring high-yield and high-purity outcomes.
Physicochemical Properties and Design Rationale
The structure of [4-(Boc-amino)-piperidin-1-yl]-acetic acid offers several advantages in peptidomimetic design. The piperidine ring introduces a significant degree of conformational rigidity compared to the acyclic nature of natural amino acids. The N-acetic acid moiety allows for its incorporation into a peptide backbone via a standard amide bond formation. The Boc-protected primary amine at the 4-position provides a versatile handle for further derivatization, allowing for the introduction of various side chains or for the creation of branched or cyclic peptides.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄N₂O₄ | N/A |
| Molecular Weight | 272.34 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS | N/A |
Synthesis of the [4-(Boc-amino)-piperidin-1-yl]-acetic acid Monomer
The synthesis of the required monomer for peptide synthesis, [4-(Boc-amino)-piperidin-1-yl]-acetic acid, can be achieved in a straightforward two-step process starting from commercially available 4-(Boc-amino)piperidine. The overall synthetic scheme is depicted below.
Caption: Synthetic workflow for [4-(Boc-amino)-piperidin-1-yl]-acetic acid.
Protocol 1: Synthesis of this compound
This protocol is adapted from methodologies for the N-alkylation of secondary amines with α-halo esters.[4]
-
Reaction Setup: In a round-bottom flask, dissolve 4-(Boc-amino)piperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) or acetonitrile (ACN).
-
Addition of Base: Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) or potassium carbonate (K₂CO₃) (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Alkylation: Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, filter off any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the desired ethyl ester.
Protocol 2: Saponification to [4-(Boc-amino)-piperidin-1-yl]-acetic acid
This protocol outlines the hydrolysis of the ethyl ester to the free carboxylic acid, which is necessary for subsequent coupling in peptide synthesis.
-
Reaction Setup: Dissolve the purified this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 4-5 with a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, [4-(Boc-amino)-piperidin-1-yl]-acetic acid.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of [4-(Boc-amino)-piperidin-1-yl]-acetic acid can be achieved using standard Boc- or Fmoc-based SPPS protocols. Due to its structure as an N-substituted glycine derivative, it may present some steric hindrance during coupling. Therefore, the use of a potent coupling reagent is recommended.[5]
Caption: General SPPS cycle for incorporating the non-natural amino acid.
Protocol 3: Boc-SPPS Incorporation of [4-(Boc-amino)-piperidin-1-yl]-acetic acid
This protocol assumes a manual Boc-SPPS workflow.
| Step | Procedure | Rationale and Key Considerations |
| 1. Resin Swelling | Swell the peptide-resin (e.g., PAM or MBHA resin) in dichloromethane (DCM) for 30 minutes. | Proper swelling of the resin is crucial for reagent accessibility and efficient reactions. |
| 2. Boc Deprotection | Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1 minute, drain, and then for 20-30 minutes.[6] | The Boc group is acid-labile. The two-step deprotection ensures complete removal. |
| 3. Washing | Wash the resin alternately with DCM and isopropanol, followed by DCM and finally with dimethylformamide (DMF). | Thorough washing removes residual TFA and byproducts. |
| 4. Neutralization | Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes.[7] | The deprotected amine is a TFA salt and must be neutralized to the free amine for the subsequent coupling reaction. |
| 5. Washing | Wash the resin thoroughly with DMF. | Removes excess base. |
| 6. Coupling | In a separate vessel, pre-activate [4-(Boc-amino)-piperidin-1-yl]-acetic acid (3-4 eq.) with a coupling agent such as HBTU (0.95 eq. relative to the amino acid) and HOBt (1 eq.) in the presence of DIEA (2 eq.) in DMF for 5-10 minutes. Add the activated mixture to the resin. | Pre-activation is crucial for efficient coupling. HBTU/HOBt is a standard and effective coupling cocktail. For sterically hindered couplings, HATU can be used as a more potent alternative. |
| 7. Reaction Monitoring | Allow the coupling reaction to proceed for 1-2 hours. Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test). A negative Kaiser test indicates a complete reaction. | Incomplete coupling can lead to deletion sequences. If the test is positive, a second coupling may be necessary. |
| 8. Washing | Wash the resin with DMF, DCM, and isopropanol to remove excess reagents and byproducts. | Prepares the resin for the next cycle of deprotection and coupling. |
Final Cleavage and Purification
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For peptides synthesized on MBHA resin using Boc chemistry, a strong acid cocktail, typically anhydrous hydrogen fluoride (HF), is used.
-
Drying: The peptide-resin is thoroughly dried under vacuum.
-
Cleavage: The dried resin is treated with anhydrous HF, typically with a scavenger such as anisole, at 0°C for 1-2 hours.
-
Precipitation: The HF is removed by a stream of nitrogen, and the crude peptide is precipitated with cold diethyl ether.
-
Purification: The precipitated peptide is collected by filtration or centrifugation, washed with cold ether, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide should be characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.[8]
Applications and Future Perspectives
The incorporation of [4-(Boc-amino)-piperidin-1-yl]-acetic acid into peptides opens up a wide range of possibilities in drug discovery and chemical biology.
-
Peptidomimetics: This building block can be used to create peptidomimetics with enhanced stability and conformational rigidity, potentially leading to improved receptor binding and biological activity.[1]
-
Scaffold for Combinatorial Libraries: The Boc-protected amine at the 4-position of the piperidine ring can be deprotected after peptide synthesis and further functionalized to create libraries of related compounds for screening.
-
Cyclic Peptides: The secondary amine within the piperidine ring can be utilized as a point of cyclization, leading to the formation of novel cyclic peptide architectures.
Conclusion
[4-(Boc-amino)-piperidin-1-yl]-acetic acid is a valuable and versatile non-natural amino acid for the synthesis of advanced peptidomimetics. This application note provides a detailed guide for its synthesis and incorporation into peptide chains using standard SPPS methodologies. By carefully selecting coupling reagents and monitoring reaction completion, researchers can successfully synthesize novel peptides with unique structural features and potentially enhanced therapeutic properties. The strategic use of such building blocks will continue to be a driving force in the development of the next generation of peptide-based therapeutics.
References
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Bhattacharya, S., et al. (2012). Synthesis and characterization of a novel dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 4(1), 14-22.
- Syed Shafi, S., et al. (2021). Synthesis and characterization of Boc-protected thio-1,3,4-oxadiazol-2-yl derivatives.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- D'Andrea, P., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6655.
- Aapptec. (n.d.). SYNTHESIS NOTES.
- Matulevičiūtė, G., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(31), 21570-21586.
- Troeira, T., & Tovar, C. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 23(4), 934.
- CN105130879A. (2015). Preparation method of (R)-3-Boc-aminopiperidine.
- Lenci, E., & Trabocchi, A. (2020).
- Quintero, L., et al. (2011).
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219.
- Vykuntapu, P. R., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291.
- Barany, G., & Merrifield, R. B. (1979). Principles and Practice of Solid-Phase Peptide Synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
- Matulevičiūtė, G., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Kaunas University of Technology.
- Gonzalez-Paz, L., et al. (2023). Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). Molecules, 28(18), 6691.
- Chouai, A., et al. (2008). SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS. Organic Syntheses, 85, 15-24.
- Uth, C., et al. (2023). Novel amino-Li resin for water-based solid-phase peptide synthesis. Journal of Peptide Science, e3489.
- Vlieghe, P., et al. (2010). Peptidomimetics, a synthetic tool of drug discovery. PMC.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Lau, J. L., & Dunn, M. K. (2018). Peptidomimetic therapeutics: scientific approaches and opportunities. Drug Discovery Today, 23(2), 434-443.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Sources
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. d-nb.info [d-nb.info]
The Alchemist's Guide to Piperidine Scaffolds: Synthesis of Bioactive Molecules Using N-Boc Intermediates
Introduction: The Piperidine Ring - A Privileged Scaffold in Modern Drug Discovery
The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] Its derivatives are integral to over twenty classes of pharmaceuticals, ranging from anticancer agents to therapeutics for central nervous system (CNS) disorders.[1][2] The prevalence of this scaffold is not coincidental; the piperidine ring often imparts favorable physicochemical properties to a molecule, enhancing its metabolic stability, modulating lipophilicity, and improving pharmacokinetic profiles (ADME).[2] Its three-dimensional structure allows for precise vectoral presentation of substituents, facilitating optimal interactions with biological targets.[3]
However, the reactivity of the piperidine nitrogen necessitates a strategic approach during multi-step synthesis. This is where the tert-butoxycarbonyl (Boc) protecting group proves indispensable. N-Boc-piperidine intermediates are exceptionally versatile building blocks for several key reasons:
-
Stability and Orthogonality: The Boc group is robust under a wide range of reaction conditions (e.g., basic, nucleophilic, hydrogenolytic) yet can be readily removed under mild acidic or thermal conditions, ensuring compatibility with other protecting groups.[4]
-
Activation and Directivity: The electron-withdrawing nature of the Boc group acidifies the α-protons, facilitating selective deprotonation and functionalization at the C2 position.
-
Predictable Reactivity: The use of N-Boc protection simplifies synthetic pathways, preventing unwanted side reactions at the nitrogen atom and allowing for controlled, stepwise construction of complex molecular architectures.[4]
This comprehensive guide details field-proven protocols for the functionalization of N-Boc-piperidine intermediates, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage these powerful tools in the synthesis of novel bioactive molecules.
Section 1: Core Synthetic Transformations & Protocols
The true power of N-Boc-piperidine intermediates lies in the diverse array of chemical transformations they can undergo. This section details the rationale and step-by-step protocols for four fundamental strategies for elaborating the piperidine core.
α-Lithiation and Electrophilic Trapping: Precision at the C2 Position
The directed lithiation of N-Boc-piperidine is a powerful method for introducing substituents at the C2 position. The Boc group lowers the pKa of the adjacent C-H bonds, allowing for regioselective deprotonation with a strong base like sec-butyllithium (s-BuLi). The resulting organolithium intermediate can then be trapped with a wide variety of electrophiles.[5] For asymmetric synthesis, a chiral ligand such as (-)-sparteine or a sparteine surrogate can be employed to achieve high enantioselectivity.[6]
Causality Behind Experimental Choices:
-
Solvent: Anhydrous ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are used to ensure the stability of the highly reactive organolithium species.
-
Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath) to prevent side reactions, such as elimination or decomposition of the lithiated intermediate.
-
Base: s-BuLi is a strong, non-nucleophilic base ideal for deprotonation without competing addition reactions.
-
Quenching: The reaction is quenched with a proton source like saturated aqueous ammonium chloride (NH₄Cl) to neutralize any remaining organolithium species safely.[7]
Protocol 1: General Procedure for Racemic α-Lithiation and Trapping
This protocol describes the deprotonation of N-Boc-piperidine and subsequent trapping with an electrophile.
Caption: Workflow for α-Lithiation and Trapping.
Step-by-Step Methodology:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-piperidine (1.0 equiv).
-
Dissolve the substrate in anhydrous diethyl ether (Et₂O) to a concentration of approximately 0.1 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (s-BuLi, 1.1-1.3 equiv, as a solution in cyclohexane) dropwise via syringe.
-
Stir the resulting solution at -78 °C for the optimized lithiation time (typically 1-3 hours, can be monitored by in situ IR spectroscopy).[4]
-
Add a solution of the desired electrophile (1.2-1.5 equiv) in anhydrous Et₂O dropwise.
-
Continue stirring at -78 °C for 15 minutes, then allow the reaction mixture to warm slowly to room temperature over 30-60 minutes.[7]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Add water and Et₂O, separate the layers, and extract the aqueous layer three times with Et₂O.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-functionalized N-Boc-piperidine.[7]
| Electrophile (E+) | Product | Typical Yield | Reference |
| Iodomethane | 2-Methyl-N-Boc-piperidine | Good | [4] |
| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-N-Boc-piperidine | Good | [5] |
| 4-Bromoveratrole (via Negishi coupling) | 2-(3,4-Dimethoxyphenyl)-N-Boc-piperidine | 33% | [6] |
| Trimethylsilyl chloride (TMSCl) | 2-(Trimethylsilyl)-N-Boc-piperidine | Good | [5] |
Reductive Amination: Building Diversity from N-Boc-4-Piperidone
Reductive amination is a cornerstone of amine synthesis, providing a direct and efficient route to secondary and tertiary amines.[8] Starting with the commercially available N-Boc-4-piperidone, this reaction allows for the introduction of a vast array of substituents at the C4 position. The reaction proceeds via the in situ formation of an iminium ion intermediate upon condensation of the ketone with a primary or secondary amine, which is then reduced by a mild, selective hydride source.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[9] It is mild enough not to reduce the starting ketone but is highly effective at reducing the intermediate iminium ion. Its steric bulk and lower reactivity compared to reagents like NaBH₄ prevent over-reduction and improve yields.[10]
-
Solvent: Dichloroethane (DCE) is a preferred solvent as it is non-protic and effectively solubilizes the reactants.[10]
-
Catalyst: A catalytic amount of acetic acid can be used to facilitate the formation of the iminium ion, especially with less reactive ketones or amines.
Protocol 2: Reductive Amination of N-Boc-4-Piperidone
This protocol details the coupling of an amine to the C4 position of the piperidine ring.
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General Procedures for the Lithiation/Trapping of N-Boc Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Stability of [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this compound, particularly in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic media?
When exposed to acidic conditions, the molecule has two primary points of lability: the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and the ethyl ester functional group.
-
Boc Group Cleavage: The Boc group is an acid-labile protecting group designed for easy removal under acidic conditions. This is often the intended reaction.[1][2][3]
-
Ethyl Ester Hydrolysis: The ethyl ester can undergo acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is typically slower than Boc cleavage and is highly dependent on the presence of water.[4][5][6]
The primary challenge is often achieving selective cleavage of the Boc group without inducing significant hydrolysis of the ethyl ester, or understanding the conditions under which both groups might be cleaved.
Caption: Competing degradation pathways in acidic media.
Q2: Can you explain the mechanism of acid-catalyzed Boc deprotection?
Certainly. The cleavage of the Boc group is a well-understood, multi-step process that relies on the formation of a stable carbocation.[7][8]
-
Protonation: The reaction begins with the protonation of the carbonyl oxygen of the Boc group by an acid (H⁺).
-
Carbocation Formation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas (effervescence) and the free amine.
-
Protonation of Amine: In the acidic medium, the newly liberated amine is protonated, typically forming an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[7]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Q3: Which is more labile in acid: the Boc group or the ethyl ester?
The Boc group is significantly more labile to acid than the ethyl ester, especially under anhydrous conditions.[1][9]
-
Boc Group: Can be cleaved rapidly at room temperature or even 0°C using strong acids like trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM) or using hydrogen chloride (HCl) in 1,4-dioxane.[2][10]
-
Ethyl Ester: Acid-catalyzed hydrolysis of an ethyl ester is a reversible equilibrium reaction that requires water as a reactant.[6][11] It is generally much slower and often requires elevated temperatures (heating under reflux) to proceed at a significant rate.[4][5]
This difference in reactivity is the foundation for selectively deprotecting the amine without affecting the ester moiety.
Q4: How can I monitor the stability or deprotection reaction?
The most effective way to monitor the reaction is through chromatographic techniques coupled with mass spectrometry.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method. It allows you to separate the starting material, the deprotected product, the hydrolyzed product, and any other byproducts. The mass spectrometer provides definitive identification of each component based on its mass-to-charge ratio (m/z).
-
TLC (Thin-Layer Chromatography): A faster, more qualitative method. You can often visualize the starting material (less polar) and the product amine salt (more polar, may streak) using a suitable stain like ninhydrin, which specifically detects primary and secondary amines.
Troubleshooting Guide
Q1: My Boc deprotection is slow or incomplete. What can I do?
This is a common issue that can usually be resolved by adjusting the reaction conditions.
-
Increase Acid Concentration: The rate of Boc deprotection can show a second-order dependence on the concentration of certain acids like HCl.[12][13] Increasing the equivalents or concentration of the acid (e.g., using neat TFA instead of a 20% solution in DCM) can significantly accelerate the reaction.
-
Increase Reaction Time: Simply allowing the reaction to stir for a longer period (e.g., 2-4 hours instead of 1 hour) may be sufficient for it to reach completion. Always monitor by LC-MS or TLC to track progress.
-
Increase Temperature: While most Boc deprotections proceed at room temperature, gently warming the reaction to 30-40°C can increase the rate. However, be cautious, as this may also increase the rate of side reactions, including ester hydrolysis if water is present.
-
Check Reagent Quality: Ensure your acidic reagent is not old or degraded. For example, solutions of HCl in dioxane can degrade over time. Ensure solvents are truly anhydrous if ester preservation is critical.[10]
Q2: I am observing significant hydrolysis of my ethyl ester. How can I prevent this?
Ester hydrolysis is almost always caused by the presence of water. The key is to maintain strictly anhydrous conditions.
-
Use Anhydrous Solvents: Use freshly dried solvents (e.g., DCM, 1,4-dioxane, THF).
-
Use Anhydrous Acid Reagents: Employ reagents like gaseous HCl dissolved in anhydrous dioxane or neat TFA. Avoid using aqueous acids like concentrated HCl if the ester must be preserved.
-
Lower the Temperature: Perform the deprotection at 0°C. This will slow down the rate of both Boc cleavage and ester hydrolysis, but it will disfavor the hydrolysis reaction to a greater extent.[9]
-
Minimize Reaction Time: Use conditions that ensure rapid Boc cleavage so the molecule is not exposed to the acidic environment for an extended period. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Q3: I see an unexpected byproduct with a mass +56 Da higher than my product. What is it?
This is a classic sign of alkylation by the tert-butyl cation . The tert-butyl cation (m/z = 57, but results in a +56 Da addition after loss of H+) generated during Boc deprotection is an electrophile.[1] While it most commonly eliminates a proton to form isobutylene gas, it can also alkylate nucleophilic sites on your starting material or product.[3][7]
-
How to Mitigate: Use a "scavenger" in your reaction. A scavenger is a nucleophilic compound added in excess to trap the tert-butyl cation before it can react with your desired molecule.
-
Common Scavengers: Anisole, thioanisole, or triisopropylsilane (TIS) are effective scavengers.[8] They are added to the reaction mixture along with the acid.
-
| Problem | Root Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength/concentration or time. | Increase acid concentration (e.g., neat TFA), extend reaction time, or slightly increase temperature. |
| Ester Hydrolysis | Presence of water in the reaction. | Use anhydrous solvents and reagents (e.g., HCl in dioxane). Run the reaction at 0°C. |
| +56 Da Adduct | tert-Butylation by the t-butyl cation byproduct. | Add a scavenger like anisole or triisopropylsilane (TIS) to the reaction mixture. |
Experimental Protocols
Protocol 1: Selective Boc Deprotection using TFA in DCM
This protocol is designed for the efficient and selective removal of the Boc group while preserving the ethyl ester.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition (Optional but Recommended): Add anisole (1.0-2.0 eq) to the solution.
-
Acid Addition: Cool the flask to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 eq, or use a 20-50% v/v solution of TFA in DCM) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress by LC-MS or TLC until all starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the crude amine trifluoroacetate salt, which can be used directly or purified further.
Protocol 2: Monitoring Reaction Progress by LC-MS
-
Sample Preparation: At desired time points, withdraw a small aliquot (~5-10 µL) from the reaction mixture.
-
Quenching: Immediately dilute the aliquot into a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. This neutralizes the acid and stops the reaction.
-
Analysis: Inject the diluted sample onto a C18 reverse-phase HPLC column.
-
Method: Use a gradient elution method, for example:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5-10 minutes.
-
-
Detection: Monitor the eluent using both a UV detector (e.g., at 210 nm) and a mass spectrometer to identify the m/z of the starting material, product(s), and byproducts.
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing and Minimizing Aspartimide Formation in Boc-SPPS
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical guide for researchers and peptide chemists utilizing t-Butyloxycarbonyl (Boc) Solid-Phase Peptide Synthesis (SPPS). This resource provides in-depth answers and troubleshooting strategies for one of the most persistent challenges involving aspartic acid residues: aspartimide formation. While more prevalent in base-labile Fmoc chemistry, this side reaction can still compromise sequence integrity, yield, and purity in Boc-SPPS, primarily under acidic conditions. Our goal is to equip you with the foundational knowledge and practical protocols to proactively manage and minimize this issue.
Section 1: Understanding the Core Problem
This section addresses the fundamental "what" and "why" of aspartimide formation in the context of Boc chemistry.
Q1: What exactly is aspartimide formation, and how does it occur in Boc-SPPS?
Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen of the amino acid following an aspartic acid (Asp) residue attacks the side-chain carbonyl of the Asp. This cyclization reaction forms a five-membered succinimide ring, known as an aspartimide.
In Boc-SPPS, this reaction is not typically an issue during the repetitive, mild acid deprotection steps (using Trifluoroacetic Acid, TFA). Instead, it is predominantly triggered during the final, harsh acid cleavage step required to release the peptide from the resin and remove side-chain protecting groups, especially when using liquid Hydrogen Fluoride (HF).[1][2] The strong acid protonates the side-chain ester, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the adjacent backbone amide nitrogen.
Below is a diagram illustrating the acid-catalyzed mechanism.
Caption: Acid-catalyzed mechanism of aspartimide formation during Boc-SPPS cleavage.
Q2: What are the consequences of aspartimide formation, and why is it a major concern?
The formation of the aspartimide intermediate is problematic because it is unstable and serves as a gateway to several hard-to-separate impurities. The primary consequences are:
-
Racemization: The α-carbon of the aspartimide ring is highly prone to epimerization (racemization) under both acidic and basic conditions, leading to the formation of D-Aspartyl peptides. These D-isomers often have identical masses and very similar chromatographic behavior to the desired L-peptide, making them "hidden" impurities.
-
Chain Isomerization: The aspartimide ring can be re-opened by nucleophilic attack (e.g., by water present during workup). This hydrolysis is not regioselective and results in a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group instead of the main-chain α-carboxyl group.[3]
-
Yield Loss & Purification Complexity: The generation of these multiple by-products (D-α-peptide, L-β-peptide, D-β-peptide) significantly lowers the yield of the target peptide and creates a complex mixture that is often extremely difficult, if not impossible, to purify by standard HPLC, as the impurities may co-elute with the main product.
Caption: Pathway showing how the aspartimide intermediate leads to multiple impurities.
Section 2: Troubleshooting and Identification
Q3: My final peptide analysis shows multiple peaks with the correct mass. How can I confirm if aspartimide formation is the culprit?
This is a classic signature of aspartimide-related issues. Since the resulting α- and β-isomers, as well as their D-enantiomers, are identical in mass, mass spectrometry alone is insufficient for diagnosis.
Troubleshooting Workflow:
-
High-Resolution HPLC Analysis: Use a high-resolution, long-gradient HPLC method. Aspartimide-derived impurities often appear as shoulders or closely eluting peaks surrounding the main product peak. The β-aspartyl peptide typically elutes slightly earlier than the α-aspartyl peptide.
-
Co-injection: If you have a pure, verified standard of your target peptide, perform a co-injection with your crude product. Any peaks that do not merge with the standard are impurities.
-
Amino Acid Analysis (AAA): Perform chiral AAA on the purified, hydrolyzed peptide. The presence of D-Asp above background levels is a strong indicator that racemization via an aspartimide intermediate has occurred.
-
Enzymatic Digestion: Treat the peptide with an endoproteinase (e.g., Trypsin, Glu-C) that cleaves at specific sites. Analyze the resulting fragments by LC-MS. The presence of unexpected fragments or uncleaved fragments containing the Asp residue can help pinpoint the location of the modification (e.g., a β-peptide bond is resistant to many proteases).
Section 3: Proactive Management and Minimization Strategies
The best approach to aspartimide formation is prevention. Here are the key factors to control in your Boc-SPPS workflow.
Q4: Which peptide sequences are most susceptible to aspartimide formation?
The risk is highly sequence-dependent, driven by the steric hindrance of the residue C-terminal to the Asp (the Xaa in an Asp-Xaa motif). The less sterically hindered the Xaa residue, the more easily its backbone nitrogen can perform the cyclization attack.
| Risk Level | Asp-Xaa Sequence | Rationale |
| Very High | Asp-Gly | Glycine lacks a side chain, providing minimal steric hindrance, making this the most problematic sequence.[2][4] |
| High | Asp-Ser , Asp-Ala | Small side chains on Serine and Alanine offer little protection against cyclization.[2] |
| Moderate | Asp-Asn , Asp-Arg | These sequences are also known to be problematic.[3][5] |
| Low | Asp-Pro , Asp-Val , Asp-Ile | Proline's rigid ring structure and the bulky side chains of Val and Ile significantly hinder the required geometry for the intramolecular attack. |
Note on Asp-Pro: While resistant to aspartimide formation, the Asp-Pro peptide bond itself is known to be labile and can cleave under strong HF treatment, which is a separate but important consideration.[2]
Q5: What is the best side-chain protecting group for Asp to use in Boc-SPPS?
For sequences identified as high-risk, the choice of the Asp side-chain protecting group is your most effective tool.
-
Standard Choice: Benzyl ester (Boc-Asp(OBzl)-OH) This is the most common protecting group. However, it offers minimal steric bulk and is susceptible to aspartimide formation in problematic sequences.
-
Recommended Choice for High-Risk Sequences: Cyclohexyl ester (Boc-Asp(OcHex)-OH) The bulky cyclohexyl group provides significant steric hindrance that physically obstructs the backbone amide's approach to the side-chain carbonyl. Historically, the use of Asp(OcHex) in Boc-SPPS has been shown to result in minimal aspartimide formation.[1][5] This is the single most important modification you can make to suppress this side reaction.
Q6: How should I optimize my synthesis and cleavage protocols to minimize risk?
Even with the right protecting group, protocol optimization provides an additional layer of security.
During Synthesis:
-
Use In Situ Neutralization: Employ coupling protocols that combine the neutralization and coupling steps. This involves adding a hindered base, like N,N-Diisopropylethylamine (DIEA), directly to the coupling reaction. This minimizes the exposure time of the deprotected N-terminal amine to a basic environment, which can help reduce side reactions in general.[1][5]
During Final Cleavage:
-
The Problem: The final cleavage with liquid HF is the primary step where acid-catalyzed aspartimide formation occurs in Boc-SPPS.[1]
-
The Solution: A well-designed cleavage cocktail with appropriate scavengers is crucial. Scavengers are molecules that "scavenge" or trap the highly reactive carbocations generated from the cleavage of protecting groups, preventing them from causing other side reactions.[2]
Section 4: Key Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle with In Situ Neutralization
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20-25 minutes.[2]
-
-
Washes:
-
Wash the resin thoroughly with DCM (3x).
-
Wash with Isopropanol (IPA) (2x) to remove residual acid.[2]
-
Wash again with DCM (3x).
-
-
Coupling (In Situ Neutralization):
-
In a separate vessel, pre-activate the incoming Boc-amino acid (3-4 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) in DMF for 2-5 minutes.
-
Add DIEA (5-6 equivalents) to the activated amino acid mixture.
-
Immediately add the mixture to the washed, protonated peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Final Washes: Wash the resin with DMF (3x) and DCM (3x). Proceed to the next cycle or final cleavage.
Protocol 2: High-HF Cleavage Protocol to Minimize Side Reactions
Safety Warning: Liquid Hydrogen Fluoride (HF) is extremely hazardous and corrosive. This procedure must be performed only by trained personnel in a specialized, dedicated HF cleavage apparatus within a certified fume hood. Appropriate personal protective equipment (PPE) is mandatory.
-
Preparation:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a magnetic stir bar.
-
Add the scavenger. A common choice is anisole. A typical ratio is 9:1 HF to anisole (v/v).[2] For peptides containing Cys, Met, or Trp, a scavenger cocktail (e.g., anisole, p-cresol, thiocresol) is required.
-
-
HF Condensation: Cool the reaction vessel to -5 to 0 °C using an ice/salt bath. Condense the required volume of liquid HF into the vessel.
-
Cleavage Reaction:
-
Stir the mixture at 0 °C for 60-90 minutes. Do not exceed this time, as prolonged exposure to strong acid increases the risk of side reactions.
-
-
HF Removal:
-
Slowly remove the HF under a stream of nitrogen, followed by vacuum evaporation. Ensure all HF is removed.
-
-
Peptide Precipitation & Extraction:
-
Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers and their by-products.
-
Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).
-
-
Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide powder for subsequent purification.
By understanding the mechanism, identifying high-risk sequences, selecting the appropriate Asp(OcHex) protecting group, and optimizing your cleavage protocol, you can effectively manage and minimize aspartimide formation, ensuring the successful synthesis of high-purity aspartic acid-containing peptides using Boc-SPPS.
References
-
Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26, e202500490. [Link]
-
Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
-
Various Authors on ResearchGate. (2020-2024). Discussions and publications related to Aspartimide formation during SPPS. ResearchGate. [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved January 25, 2026, from [Link]
Sources
Technical Support Center: Navigating the Stability of Boc-Protected Amines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with tert-butyloxycarbonyl (Boc)-protected amines. This guide is designed to provide you with in-depth, field-proven insights into the degradation pathways of these crucial synthetic intermediates and to offer robust strategies for their prevention. Our goal is to empower you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity of your experiments and the quality of your products.
Troubleshooting Guide: Common Issues with Boc-Protected Amine Stability
This section addresses specific problems you may encounter during your experimental work. We delve into the root causes of these issues and provide actionable solutions.
Question 1: I'm observing premature deprotection of my Boc-protected amine during my reaction, even without the addition of a strong acid. What could be the cause?
Answer:
Premature deprotection of a Boc group in the absence of strong acids is a common issue that can often be traced back to "hidden" acidic conditions or elevated temperatures in your reaction setup.
Probable Causes:
-
Acidic Reagents or Additives: Seemingly neutral reagents can sometimes be latently acidic or contain acidic impurities. For instance, certain Lewis acids used in your reaction, or even some grades of salts, can be acidic enough to initiate Boc cleavage.
-
Acidic Solvents: Chlorinated solvents like dichloromethane (DCM), if not properly stored or stabilized, can generate trace amounts of hydrochloric acid (HCl) over time, which is sufficient to catalyze deprotection.
-
Elevated Localized Temperatures: While the overall reaction temperature might be controlled, localized "hot spots" can occur, especially in viscous reaction mixtures or during exothermic events. Thermal degradation of the Boc group can begin at temperatures as low as 80°C, though it is more significant at higher temperatures.[1]
-
Self-Catalyzed Degradation: If the amine being protected is part of a molecule with an acidic proton elsewhere (e.g., a carboxylic acid), it can potentially catalyze its own deprotection, especially at elevated temperatures.
Prevention Strategies & Protocol:
-
Reagent and Solvent Purity Check:
-
Protocol: Before use, test the pH of your solvents and aqueous reagents. For organic solvents, you can perform a quick check by shaking a small sample with neutral water and testing the pH of the aqueous layer. .
-
Expert Tip: Use freshly distilled or inhibitor-stabilized solvents, especially for sensitive reactions. For example, DCM is often stabilized with amylene.
-
-
Inclusion of a Non-Nucleophilic Base:
-
Protocol: Add a proton sponge, such as 2,6-lutidine or diisopropylethylamine (DIPEA), to your reaction mixture (0.1-1.0 equivalents). These hindered bases can neutralize trace acids without interfering with many synthetic transformations.
-
Causality: The steric hindrance of these bases prevents them from acting as nucleophiles, thus avoiding unwanted side reactions while effectively scavenging protons.
-
-
Strict Temperature Control:
-
Protocol: Ensure uniform heating of your reaction vessel using a well-calibrated oil bath or heating mantle with efficient stirring. For highly exothermic reactions, consider dropwise addition of reagents at a lower temperature.
-
Question 2: My Boc-protected amine appears to be degrading during purification on a silica gel column. How can I prevent this?
Answer:
Degradation during silica gel chromatography is a frequent challenge, primarily due to the acidic nature of standard silica gel.
Probable Cause:
-
Acidity of Silica Gel: Standard silica gel has a slightly acidic surface (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). This acidity is often sufficient to cause partial or complete cleavage of the Boc group, especially for more sensitive substrates. The resulting free amine can then streak on the column, leading to poor separation and yield loss.
Prevention Strategies & Protocol:
-
Neutralization of Silica Gel:
-
Protocol: Prepare a slurry of silica gel in your desired eluent system and add 1-2% (v/v) of a neutralizing agent like triethylamine (TEA) or ammonia solution. Swirl the slurry for 5-10 minutes before packing the column.
-
Causality: The basic additive deprotonates the acidic silanol groups, rendering the silica surface less prone to inducing acid-catalyzed degradation.
-
-
Use of Alternative Stationary Phases:
-
Protocol: Consider using deactivated or neutral stationary phases such as neutral alumina or treated silica gel (e.g., commercially available "deactivated" silica).
-
Expert Tip: For highly sensitive compounds, flash chromatography systems with pre-packed, pH-controlled cartridges can be a worthwhile investment.
-
-
Rapid Purification:
-
Protocol: Minimize the time your compound spends on the column. Use a slightly more polar eluent system than initially planned to expedite elution, even if it means sacrificing some baseline separation from very close impurities.
-
Question 3: During an acid-catalyzed Boc deprotection, I'm observing significant side product formation, particularly with electron-rich aromatic substrates. What is happening and how can I minimize this?
Answer:
The formation of side products during acid-catalyzed deprotection is often due to the reactivity of the tert-butyl cation intermediate that is generated.
Probable Cause:
-
tert-Butyl Cation Reactivity: The mechanism of acid-catalyzed Boc deprotection involves the formation of a relatively stable tert-butyl cation.[2][3] This carbocation is a potent electrophile and can react with any nucleophiles present in the reaction mixture. Electron-rich aromatic rings (e.g., indoles, phenols) are particularly susceptible to Friedel-Crafts-type alkylation by the tert-butyl cation.
Prevention Strategies & Protocol:
-
Use of Cation Scavengers:
-
Protocol: Add a cation scavenger to the reaction mixture prior to the addition of the acid. Common and effective scavengers include anisole, thioanisole, or triisopropylsilane (TIPS). A typical loading is 5-10 equivalents.
-
Causality: These scavengers are more nucleophilic than the substrate of interest and will preferentially react with the tert-butyl cation, preventing it from alkylating your desired molecule.[4]
-
-
Choice of Deprotection Acid and Conditions:
-
Protocol: For sensitive substrates, consider using a milder acid or a different solvent system. For example, using HCl in dioxane or methanol can sometimes be less aggressive than trifluoroacetic acid (TFA) in DCM.[5] Lowering the reaction temperature can also help to control the rate of side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for Boc-protected amines?
A1: The two primary degradation pathways are:
-
Acid-Catalyzed Deprotection: This is the most common method for intentionally removing the Boc group. It proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine, carbon dioxide, and isobutylene.[2][6][3]
-
Thermal Deprotection: Boc-protected amines can also be cleaved by heat, typically at temperatures above 100-150°C.[7] This pathway does not require a catalyst and proceeds through a fragmentation mechanism to produce the free amine, CO2, and isobutylene.[7] The required temperature can vary depending on the nature of the amine and the solvent.[8]
Q2: How does the structure of the amine affect the stability of the Boc group?
A2: The stability of the Boc group is influenced by the electronic and steric nature of the amine it is protecting.
-
Aryl vs. Alkyl Amines: Boc-protected aryl amines are generally less stable and can be deprotected more easily than Boc-protected alkyl amines under both acidic and thermal conditions.[8]
-
Primary vs. Secondary Amines: Secondary Boc-protected amines are often more labile than their primary counterparts.[8]
-
Electron-Withdrawing/Donating Groups: The presence of electron-withdrawing groups on the amine-containing moiety can increase the stability of the Boc group, while electron-donating groups can decrease its stability.
Q3: What are the ideal storage conditions for Boc-protected amines?
A3: To ensure long-term stability, Boc-protected amines should be stored in a cool, dry, and dark place. A refrigerator or freezer is ideal. They should be stored in well-sealed containers to protect them from atmospheric moisture and acidic vapors. For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q4: Are there alternative deprotection methods for highly acid-sensitive substrates?
A4: Yes, for substrates that cannot tolerate strong acids, several milder deprotection methods are available:
-
Lewis Acids: Zinc bromide (ZnBr2) in an inert solvent like DCM can effectively cleave Boc groups, often with higher selectivity than strong protic acids.[5]
-
Silyl Iodides: Trimethylsilyl iodide (TMSI) can be used for Boc deprotection under neutral conditions. The reaction is typically fast and clean.[4][5]
-
Thermal Deprotection: As mentioned earlier, controlled heating can be a viable "reagent-free" deprotection strategy for some substrates.[7][8]
Data Summary
The following table provides a general overview of the stability of Boc-protected amines under various conditions. Note that specific stability will be substrate-dependent.
| Condition | Reagent/Solvent | Temperature | Stability of Boc Group | Potential Issues |
| Acidic | Trifluoroacetic Acid (TFA) in DCM | 0°C to RT | Labile | tert-butylation of sensitive groups |
| HCl in Dioxane/Methanol | 0°C to RT | Labile | Slower for some substrates | |
| Acetic Acid | RT to 50°C | Generally Stable | Slow cleavage may occur over time | |
| Basic | NaOH, K2CO3 in H2O/MeOH | RT | Stable | Hydrolysis of other functional groups |
| Piperidine | RT | Stable | ||
| Neutral | Silica Gel (standard) | RT | Potentially Labile | On-column degradation |
| Water | RT | Stable | ||
| Thermal | High-boiling solvents (e.g., Toluene, DMF) | > 100°C | Labile | Potential for side reactions and racemization |
References
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Amine Boc protection-Mechanism and Reaction Setup. YouTube. Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing Boc vs. Fmoc Strategy for Synthesizing Piperidine-Containing Peptides
Abstract
The integration of conformationally constrained scaffolds, such as piperidine rings, into peptide structures is a cornerstone of modern drug discovery, offering enhanced proteolytic stability and receptor affinity. The synthesis of these piperidine-containing peptides, however, presents unique challenges that necessitate a careful choice of solid-phase peptide synthesis (SPPS) strategy. This guide provides an in-depth, data-supported comparison of the two dominant SPPS methodologies: the classic tert-butyloxycarbonyl (Boc) strategy and the more contemporary 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. We will explore the fundamental chemical principles, examine critical side reactions specific to piperidine incorporation, present comparative performance data, and provide detailed experimental protocols to empower researchers in selecting the optimal path for their specific synthetic target.
The Unique Challenge of Piperidine Scaffolds
Piperidine-containing amino acids are proline analogues with a six-membered ring. This structure imparts significant steric bulk and conformational rigidity. From a synthetic standpoint, the secondary amine within the piperidine ring introduces a key challenge: it is a nucleophilic center that can participate in undesired reactions, particularly under the harsh conditions of certain SPPS protocols.[1] The choice between Boc and Fmoc chemistry is not merely one of convenience; it is a critical decision that directly impacts the yield, purity, and viability of synthesizing these valuable molecules.
Core Principles: A Tale of Two Orthogonal Chemistries
In SPPS, the peptide is assembled step-by-step while anchored to an insoluble resin support.[2][] This simplifies purification, as excess reagents and byproducts are simply washed away.[4] The success of this process hinges on the use of protecting groups for the α-amino group of the incoming amino acid, which prevents unwanted polymerization.[2][5] The Boc and Fmoc strategies are defined by the chemical nature of this temporary protecting group and the conditions required for its removal.[6]
The Boc Strategy: Graded Acid Lability
The Boc strategy, a foundational method in SPPS, uses the acid-labile Boc group for α-amino protection.[] Each synthesis cycle involves a deprotection step using a moderate acid, typically trifluoroacetic acid (TFA), to reveal the N-terminal amine for the next coupling reaction.[6]
-
Protection Scheme:
-
Temporary Nα-protection: Acid-labile Boc group (cleaved by ~25-50% TFA in DCM).
-
Permanent Side-Chain Protection: Stronger acid-labile groups, typically benzyl (Bzl) based.
-
Final Cleavage: Requires a very strong, hazardous acid like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) to remove side-chain protecting groups and cleave the peptide from the resin.[8][9]
-
This is not a truly orthogonal system, as both sets of protecting groups are removed by acid, albeit of different strengths.[8][10] This "graded lability" means that repetitive TFA treatments can prematurely cleave a small fraction of side-chain protecting groups, leading to cumulative side reactions.[10]
The Fmoc Strategy: True Orthogonality
Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc group.[6] This creates a truly orthogonal system where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms.[8]
-
Protection Scheme:
-
Temporary Nα-protection: Base-labile Fmoc group (cleaved by a secondary amine, typically 20% piperidine in DMF).[6][11]
-
Permanent Side-Chain Protection: Acid-labile groups, typically tert-butyl (tBu) based.[]
-
Final Cleavage: A single treatment with TFA cleaves the tBu-based side-chain groups and releases the peptide from the resin.[6]
-
This orthogonality is a significant advantage, preventing the degradation that can occur with repeated acid exposure and enabling the synthesis of peptides with acid-sensitive modifications like phosphorylation or glycosylation.[10]
Workflow Comparison: Boc vs. Fmoc
The choice of strategy dictates the entire laboratory workflow, from reagent handling to automation potential.
Boc Synthesis Workflow
The Boc workflow is characterized by its use of strong acids. The Nα-amine is protonated after TFA deprotection and must be neutralized with a base like diisopropylethylamine (DIEA) before the next coupling step.[8]
Caption: Generalized workflow for a single cycle in Boc-SPPS.
Fmoc Synthesis Workflow
The Fmoc workflow avoids strong acids during the synthesis cycles. The piperidine used for deprotection acts as both the cleavage reagent and a scavenger for the dibenzofulvene (DBF) byproduct, which could otherwise cause side reactions.[8][12]
Caption: Generalized workflow for a single cycle in Fmoc-SPPS.
Head-to-Head Comparison for Piperidine-Containing Peptides
The theoretical advantages of each strategy become concrete when applied to the synthesis of challenging sequences like those containing piperidine residues.
Key Side Reactions
Boc Strategy:
-
Acid-Catalyzed Side Reactions: The primary concern is the repetitive exposure to TFA. While the piperidine ring itself is generally stable, sensitive side-chain protecting groups (e.g., on Trp, Met, Cys) can be partially cleaved, leading to alkylation by carbocations generated during deprotection.[8][13] Judicious use of scavengers in the TFA cocktail is essential to mitigate this.[13]
Fmoc Strategy:
-
Diketopiperazine (DKP) Formation: This is the most significant side reaction in Fmoc-SPPS, particularly when synthesizing piperidine-containing peptides.[14] If the piperidine residue is the second amino acid in the chain (from the C-terminus), the liberated N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[14][15] This is especially pronounced with proline and its analogues due to their propensity to adopt the required cis-amide bond conformation.[14][15] This side reaction truncates the synthesis, drastically reducing the yield of the desired full-length peptide.[15]
-
Aspartimide Formation: For sequences containing Asp, the basic conditions of piperidine treatment can catalyze the formation of a five-membered succinimide ring (aspartimide).[10][16] This can lead to a mixture of byproducts, including α- and β-aspartyl peptides and their racemized epimers, which are often difficult to separate from the target peptide.[10]
Performance & Purity
While direct, peer-reviewed comparisons for identical piperidine-containing peptides are scarce, performance can be inferred from extensive practical application and data on similar challenging sequences.[6]
| Parameter | Boc Strategy | Fmoc Strategy | Rationale & Causality |
| Typical Crude Purity | Often lower, due to cumulative acid-catalyzed side reactions. | Generally higher for standard peptides due to milder deprotection steps.[6] | The orthogonality of Fmoc chemistry prevents the gradual accumulation of side-chain damage seen in Boc-SPPS.[10] |
| Yield (for DKP-prone sequences) | Potentially Superior | Can be very low (<10%) | Boc-SPPS avoids the base-catalyzed DKP formation that plagues Fmoc-SPPS at the dipeptide stage. After Boc deprotection, the N-terminal amine is protonated (NH3+), making it non-nucleophilic and unable to attack the resin linkage until neutralization, which occurs simultaneously with the next coupling.[13] |
| Handling of Hydrophobic Peptides | Often provides higher yield and purity.[] | Can suffer from aggregation issues. | The repeated TFA/neutralization cycles in Boc-SPPS can disrupt peptide secondary structures that lead to aggregation on the resin, improving solvation and reaction kinetics.[16] |
| Safety & Waste | Requires handling of highly corrosive/toxic HF or TFMSA. | Reagents are generally less hazardous, though piperidine has its own safety considerations.[] | The final cleavage step in Boc chemistry requires specialized, expensive equipment (e.g., Teflon apparatus for HF) and stringent safety protocols. |
| Automation Compatibility | Less common for modern automated synthesizers. | Standard. The release of the UV-active fluorenyl group allows for real-time monitoring of deprotection completeness.[10][17] | This monitoring capability allows automated synthesizers to adjust reaction times, ensuring complete deprotection at each step, which is a significant advantage for efficiency and reliability.[17] |
Experimental Protocols: Synthesis of a Model Peptide
To illustrate the practical differences, we provide protocols for the synthesis of a hypothetical model peptide, Ac-Tyr-Pip-Ala-NH₂ , where 'Pip' is a piperidine-2-carboxylic acid residue.
Boc-SPPS Protocol
-
Resin & First Amino Acid: Start with 100 mg of MBHA resin (0.5 mmol/g). Swell in dichloromethane (DCM). Couple Boc-Ala-OH using standard DIC/HOBt activation.
-
Synthesis Cycle (for Pip and Tyr):
-
Deprotection: Treat resin with 50% TFA in DCM (1 x 1 min, 1 x 20 min).
-
Wash: Wash with DCM (3x), Isopropanol (1x), DCM (3x).
-
Neutralization: Treat with 10% DIEA in DCM (2 x 2 min).
-
Wash: Wash with DCM (3x).
-
Coupling: Add 4 equivalents of Boc-Pip(PG)-OH pre-activated with HBTU/DIEA in DMF. Couple for 1-2 hours. Monitor with a Kaiser test.
-
Wash: Wash with DMF (3x), DCM (3x). Repeat cycle for Boc-Tyr(Bzl)-OH.
-
-
Acetylation: After the final deprotection, treat the resin with a solution of acetic anhydride/DIEA/DMF (5:10:85 v/v) for 30 min.
-
Cleavage: Dry the resin in vacuo. Place in a specialized HF apparatus. Add 1 mL of anisole (scavenger). Slowly distill ~10 mL of anhydrous HF into the vessel at -78°C. Stir at 0°C for 1 hour. Evaporate HF under vacuum.
-
Workup: Triturate the remaining residue with cold diethyl ether to precipitate the peptide. Centrifuge, decant the ether, and repeat 3 times. Dry the crude peptide under vacuum.
-
Purification: Purify by reverse-phase HPLC.
Fmoc-SPPS Protocol
-
Resin & First Amino Acid: Start with 100 mg of Rink Amide resin (0.5 mmol/g). Swell in DMF. Couple Fmoc-Ala-OH using standard HCTU/DIEA activation.
-
Synthesis Cycle (for Pip and Tyr):
-
Deprotection: Treat resin with 20% piperidine in DMF (1 x 3 min, 1 x 10 min).[11][14]
-
Wash: Wash with DMF (5x), DCM (3x), DMF (3x).
-
Coupling: Add 4 equivalents of Fmoc-Pip(PG)-OH pre-activated with HCTU/DIEA in DMF. Couple for 1-2 hours. Monitor with a Kaiser test.
-
Wash: Wash with DMF (3x). Repeat cycle for Fmoc-Tyr(tBu)-OH.
-
-
Acetylation: After the final deprotection, treat the resin with a solution of acetic anhydride/DIEA/DMF for 30 min.
-
Cleavage: Wash the resin with DCM and dry. Treat with 2 mL of "Reagent B": TFA/Phenol/Water/Triisopropylsilane (TIS) (88:5:5:2 v/v/v/v) for 2 hours at room temperature.[18] TIS is a scavenger for the cations generated from the tBu groups.[19]
-
Workup: Filter the resin and collect the filtrate. Add the filtrate dropwise to a stirring vortex of cold diethyl ether.
-
Purification: Purify by reverse-phase HPLC.
Troubleshooting & Expert Recommendations
-
Problem: Very low yield in Fmoc-SPPS of a sequence like Xaa-Pip-Resin.
-
Diagnosis: Almost certainly due to diketopiperazine (DKP) formation.[20][21]
-
Solution 1 (Strategy Change): Switch to Boc-SPPS. This is often the most robust solution.
-
Solution 2 (Fmoc Modification):
-
Use a highly sterically hindered resin, like 2-chlorotrityl chloride resin, which is more resistant to intramolecular cyclization.[14]
-
Synthesize the first two amino acids as a dipeptide unit (e.g., Fmoc-Xaa-Pip-OH) in solution phase and then couple this dipeptide to the resin. This bypasses the vulnerable dipeptidyl-resin stage.[14]
-
Use a milder Fmoc deprotection cocktail, such as 2% DBU/5% piperazine in NMP, which has been shown to suppress DKP formation relative to standard piperidine.[20]
-
-
-
Problem: Side products from sensitive residues (Trp, Met) in Boc-SPPS.
Conclusion & Final Verdict
Both Boc and Fmoc strategies are powerful tools for peptide synthesis, but they are not universally interchangeable, especially for challenging structures like piperidine-containing peptides.
The Fmoc strategy is the modern default for most applications due to its milder conditions, ease of automation, and compatibility with sensitive functional groups.[2] However, for sequences where a piperidine analogue (or proline) is the second residue from the C-terminus, the risk of yield-destroying diketopiperazine formation is extremely high.[14]
The Boc strategy , while older and involving more hazardous reagents, remains indispensable for specific applications.[] Its ability to circumvent the base-catalyzed DKP formation makes it the superior and recommended strategy for synthesizing short-to-medium length peptides where a piperidine ring is located at the second position from the C-terminus. For longer peptides containing piperidine at less problematic positions, the advantages of the Fmoc strategy often outweigh its risks, provided that appropriate control measures are implemented.
Ultimately, the choice is dictated by the specific peptide sequence. A thorough understanding of the underlying chemical mechanisms and potential side reactions, as detailed in this guide, is paramount for any researcher, scientist, or drug development professional aiming to successfully synthesize these therapeutically promising molecules.
References
-
Reddit. (2022). Best solvent for FMOC removal. r/Chempros. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein & Peptide Letters. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (1990). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Tantry, S. J., & Chaitanya, M. V. S. A. K. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal. Retrieved from [Link]
-
Kumar, A., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Fields, C. G., & Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology. Retrieved from [Link]
-
Zhang, L., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]
-
Lu, G., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]
-
Galande, M. G., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). How best can I remove Fmoc from a peptide to expose the N-terminal?. Retrieved from [Link]
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Retrieved from [Link]
-
Acosta, G. A., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México. Retrieved from [Link]
-
Dawson, P. E., et al. (1994). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Zhang, L., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Retrieved from [Link]
-
Kaur, R., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. redalyc.org [redalyc.org]
- 13. chempep.com [chempep.com]
- 14. chempep.com [chempep.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. bachem.com [bachem.com]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate
Introduction
Ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate is a valuable bifunctional building block in modern medicinal chemistry and drug discovery. Its structure incorporates a piperidine scaffold, common in many biologically active compounds, with two key functionalities: a Boc-protected amine and an ethyl acetate group. This arrangement allows for sequential and site-selective modifications, making it a versatile intermediate in the synthesis of complex molecular architectures, including enzyme inhibitors and receptor modulators. Given its utility, the efficient and scalable synthesis of this compound is of significant interest to researchers in the pharmaceutical and biotechnology sectors.
This guide provides an in-depth comparison of the two most prevalent synthetic routes to ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate: Direct N-Alkylation and Reductive Amination . We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, purity, reaction time, and overall practicality.
Route 1: Direct N-Alkylation of tert-butyl (piperidin-4-yl)carbamate
The most straightforward and widely employed method for the synthesis of the title compound is the direct N-alkylation of the commercially available tert-butyl (piperidin-4-yl)carbamate with an ethyl haloacetate. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Mechanistic Rationale
In this reaction, the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate. The presence of a mild base is crucial to neutralize the hydrohalic acid byproduct generated during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic. The choice of the halide on the ethyl acetate (bromo- or chloro-) and the base can significantly impact the reaction rate and yield. Ethyl bromoacetate is generally more reactive than ethyl chloroacetate due to the better leaving group ability of the bromide ion.
Experimental Protocol
Materials:
-
tert-butyl (piperidin-4-yl)carbamate
-
Ethyl bromoacetate
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate.
Route 2: Reductive Amination
An alternative and powerful strategy for the synthesis of the target molecule is the reductive amination of tert-butyl (piperidin-4-yl)carbamate with an ethyl glyoxylate derivative. This one-pot procedure involves the formation of an iminium ion intermediate, which is then reduced in situ to the desired amine.
Mechanistic Rationale
The reaction commences with the nucleophilic attack of the secondary amine of tert-butyl (piperidin-4-yl)carbamate on the carbonyl carbon of ethyl glyoxylate, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a reactive iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), present in the reaction mixture, then selectively reduces the iminium ion to the final product[1]. These reducing agents are particularly effective as they are less reactive towards the starting aldehyde or ketone compared to the iminium ion intermediate.
Experimental Protocol
Materials:
-
tert-butyl (piperidin-4-yl)carbamate
-
Ethyl glyoxylate (50% solution in toluene or as the hydrate)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
Dissolve tert-butyl (piperidin-4-yl)carbamate (1.0 eq) and ethyl glyoxylate (1.1 eq) in anhydrous dichloromethane.
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.
-
Stir the reaction at room temperature for 12-16 hours, monitoring its progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
Comparative Analysis of Synthetic Routes
To provide a clear comparison, the following table summarizes the key performance indicators for both synthetic routes based on typical laboratory-scale syntheses.
| Parameter | Direct N-Alkylation | Reductive Amination |
| Typical Yield | 80-95% | 75-90% |
| Purity (post-chromatography) | >98% | >98% |
| Reaction Time | 4-6 hours | 12-16 hours |
| Reagent Cost | Moderate (Ethyl bromoacetate can be costly) | Moderate to High (Sodium triacetoxyborohydride is a key cost driver) |
| Scalability | Good, but potential for dialkylation at large scale | Excellent, generally cleaner reaction profile |
| Safety & Handling | Ethyl bromoacetate is a lachrymator and toxic | Sodium triacetoxyborohydride is moisture-sensitive and liberates hydrogen upon quenching |
| Key Advantages | Faster reaction time | Milder reaction conditions, often cleaner with fewer byproducts |
| Key Disadvantages | Potential for over-alkylation (dialkylation) | Longer reaction time, cost of reducing agent |
Discussion and Recommendations
Both direct N-alkylation and reductive amination are robust and effective methods for the synthesis of ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate. The choice between the two routes will often depend on the specific priorities of the researcher and the scale of the synthesis.
Direct N-alkylation is often the first choice for small-scale synthesis due to its shorter reaction time. The primary drawback is the potential for the formation of the dialkylated byproduct, where a second molecule of ethyl bromoacetate reacts with the product. However, by carefully controlling the stoichiometry of the reagents and the reaction time, this can be minimized. The use of a less reactive alkylating agent like ethyl chloroacetate can also reduce the rate of dialkylation, but will likely require more forcing conditions and longer reaction times.
Reductive amination is an excellent alternative, particularly for larger-scale preparations where reaction cleanliness and minimizing byproducts are paramount. Although the reaction is typically slower, it often proceeds with higher selectivity, simplifying the purification process. The cost of the reducing agent, sodium triacetoxyborohydride, can be a consideration for very large-scale industrial production, but its ease of handling and high selectivity often justify the expense.
In a drug development setting, where process robustness and scalability are critical, reductive amination may be the preferred route. The milder conditions and lower propensity for side reactions translate to a more controlled and reproducible process. For rapid, small-scale synthesis in a research laboratory, the faster direct N-alkylation method remains a highly attractive option.
Conclusion
The synthesis of ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate can be efficiently achieved via both direct N-alkylation and reductive amination. A thorough understanding of the mechanistic nuances and practical considerations of each route, as outlined in this guide, will enable researchers to select the most appropriate method for their specific needs, balancing factors of speed, cost, scale, and purity.
References
-
Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 2023.
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 2017.
-
Reductive Amination. Organic Chemistry Portal.
-
PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID. Google Patents, 2019.
-
The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate. Google Patents, 2018.
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
-
tert-Butyl N-[1-(piperidin-4-yl)ethyl]carbamate. PubChem.
-
tert-butyl piperidin-4-ylcarbamate. Smolecule.
Sources
Navigating the Crucial Choice in Drug Conjugate Design: A Comparative Guide to Boc-Piperidine and Acyclic Amino Acid Linkers
In the intricate world of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is far from a passive spacer. It is a critical determinant of a drug's success, profoundly influencing its stability, solubility, cell permeability, and ultimately, its therapeutic index. The choice between different linker architectures is a pivotal decision in the design of these complex molecules. This guide provides an in-depth, data-supported comparison between two prevalent classes of linkers: the conformationally constrained Boc-piperidine linkers and the flexible acyclic amino acid linkers.
The primary objective is to elucidate the distinct advantages conferred by the rigid, cyclic scaffold of Boc-piperidine over its linear, more flexible counterparts. We will explore the causal relationships between linker structure and critical pharmacological properties, supported by established experimental methodologies.
The Core Debate: Rigidity vs. Flexibility
The fundamental difference between Boc-piperidine and acyclic amino acid linkers lies in their conformational freedom. Acyclic linkers, composed of amino acid chains like the commonly used glycine-serine or valine-citrulline sequences, offer significant flexibility.[1][2] In contrast, the piperidine ring imposes a rigid, chair-like conformation, pre-organizing the molecule's architecture. This structural constraint is not a limitation but a strategic advantage in many applications.
The insertion of a piperidine or piperazine moiety into a linker has been associated with improved activity, which is attributed to this increased rigidity.[3] Cycloalkanes, particularly piperazine and piperidine, are frequently used to enhance the solubility and stability of the resulting therapeutic complexes.[]
Comparative Analysis: Key Performance Metrics
| Feature | Boc-Piperidine Linkers | Acyclic Amino Acid Linkers | Rationale & Implications |
| Conformational Rigidity | High | Low to Moderate | The rigidity of piperidine linkers can lead to a more favorable pre-organization for binding to target proteins and E3 ligases (in PROTACs), potentially reducing the entropic penalty of binding and increasing potency.[5][] |
| Cell Permeability | Generally Enhanced | Variable, often lower | Rigid linkers can promote the adoption of folded conformations that shield polar surface area, a key factor for improved passive cell permeability.[7] This is crucial for PROTACs and other drugs targeting intracellular proteins. |
| Metabolic Stability | High | Variable, potentially lower | The cyclic structure of piperidine is inherently more resistant to enzymatic degradation in plasma compared to linear peptide chains, which can be susceptible to proteases. This leads to longer circulation half-lives and reduced premature payload release. |
| Solubility | Potentially Improved | Dependent on amino acid composition | The piperidine nitrogen, once deprotected, can be protonated, acting as a basic handle to improve aqueous solubility, a common challenge for large, hydrophobic molecules like PROTACs.[3][8] |
| Synthetic Complexity | Moderate | Low (with standard SPPS) | Synthesis of substituted piperidines can be a multi-step process. Acyclic amino acid linkers are readily assembled using well-established solid-phase peptide synthesis (SPPS) techniques.[9][10] |
| Functional Versatility | High | Very High | While Boc-piperidine offers handles for diverse chemistry, acyclic amino acid linkers provide a vast palette of natural and unnatural amino acids to fine-tune properties and incorporate specific enzymatic cleavage sites (e.g., Val-Cit for Cathepsin B).[1][11][12] |
Delving Deeper: The Mechanistic Advantages of Rigidity
Enhancing Cell Permeability
A significant hurdle for complex molecules like PROTACs is crossing the cell membrane to reach their intracellular targets.[13] High passive cell permeability often correlates with the ability of a molecule to adopt a conformation that minimizes its solvent-accessible 3D polar surface area.[7][14] The rigidity of Boc-piperidine linkers can facilitate the formation of stable intramolecular hydrogen bonds and other non-covalent interactions (e.g., NH–π, π–π), leading to a more compact, "chameleonic" structure that is better suited for traversing the lipid bilayer.[7][14] Studies have shown a direct trade-off between cell permeability and the stability of the ternary complex in PROTACs, emphasizing the need for careful linker optimization.[5]
Caption: Rigidity of Boc-piperidine linkers can promote folded conformations, enhancing cell permeability.
Improving In Vivo Stability
The stability of a drug conjugate in systemic circulation is paramount to ensure it reaches the target tissue intact and to minimize off-target toxicity from prematurely released payload.[12][15] Acyclic amino acid linkers, being peptidic in nature, are potential substrates for circulating proteases. While this can be exploited for controlled release in the tumor microenvironment (e.g., cathepsin-cleavable linkers), it can also lead to instability in plasma.[16] The robust, non-peptidic structure of the piperidine ring offers superior resistance to this enzymatic degradation, contributing to a better pharmacokinetic profile.
Experimental Validation: Protocols for Head-to-Head Comparison
To empirically validate the advantages of one linker over another, a series of standardized in vitro assays are essential. The following protocols outline self-validating systems for assessing plasma stability and cell permeability.
Experimental Protocol 1: In Vitro Plasma Stability Assay
This assay is designed to assess the rate of degradation of a drug conjugate in plasma from various species, providing critical data for predicting in vivo half-life.[15][17]
Objective: To quantify the degradation of a test compound (e.g., an ADC or PROTAC) featuring either a Boc-piperidine or an acyclic amino acid linker over time in a plasma matrix.
Methodology:
-
Preparation:
-
Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Spike the test compound into the plasma to a final concentration of 1-5 µM, ensuring the final DMSO concentration is <1%. Vortex briefly.
-
-
Incubation:
-
Incubate the plasma-compound mixture in a shaking water bath at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the mixture.
-
-
Sample Quenching & Protein Precipitation:
-
Immediately add the aliquot to a tube containing a cold quenching solution (e.g., 150 µL of acetonitrile with an internal standard). This stops the enzymatic reaction and precipitates plasma proteins.[17]
-
Vortex vigorously for 1 minute.
-
-
Analysis:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
-
Data Interpretation:
-
Plot the percentage of the parent compound remaining against time.
-
Calculate the in vitro half-life (t½) from the slope of the natural log of the concentration versus time plot.
-
Sources
- 1. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 11. Page Not Found. - Bio-Synthesis, Inc. - [biosyn.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Navigating the Boc Deprotection Landscape: A Comparative Analysis of Reagents and Conditions
The tert-butyloxycarbonyl (Boc) group stands as a cornerstone in modern organic synthesis, particularly revered for its role in peptide synthesis and the intricate molecular architectures required in drug development. Its robustness against a broad spectrum of nucleophilic and basic conditions, contrasted with its clean cleavage under acidic environments, establishes it as a premier choice for the protection of amine functionalities.[1][2] However, the successful removal of the Boc group is not a one-size-fits-all endeavor. The selection of the deprotection reagent and conditions is a critical decision, dictated by the substrate's inherent sensitivities and the presence of other functional groups. This guide offers an in-depth comparative analysis of common and alternative Boc deprotection methodologies, substantiated by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic challenges.
The Fundamental Mechanism of Acid-Catalyzed Boc Deprotection
The lability of the Boc group in acidic media is the hallmark of its utility. The generally accepted mechanism involves a cascade of steps initiated by protonation, leading to the liberation of the free amine.[1][3]
-
Protonation: The process commences with the protonation of the carbamate's carbonyl oxygen by an acid.
-
Fragmentation: This initial protonation weakens the tert-butyl-oxygen bond, prompting its cleavage to form a stable tert-butyl cation and a transient carbamic acid intermediate.[1]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide.
-
Final Product: The newly formed amine is then protonated by the excess acid, yielding the corresponding amine salt.
Caption: General mechanism of acid-catalyzed Boc deprotection.
A critical consideration during acidic deprotection is the fate of the tert-butyl cation. This electrophilic species can lead to unwanted side reactions, most notably the alkylation of nucleophilic residues within the substrate, such as tryptophan, methionine, or tyrosine. To mitigate this, "scavengers" like triethylsilane (TES), thioanisole, or thiophenol are often incorporated into the reaction mixture to trap the tert-butyl cation.[4]
The Workhorses: Strong Acid Deprotection
The most prevalent methods for Boc removal employ strong acids, valued for their efficiency and rapid reaction times.
Trifluoroacetic Acid (TFA)
TFA is arguably the most common reagent for Boc deprotection, typically used in a solution with dichloromethane (DCM). Its high acidity ensures a swift and complete reaction, often at room temperature.
-
Advantages: Fast, reliable, and effective for a wide range of substrates.
-
Disadvantages: TFA is corrosive, volatile, and can be harsh on sensitive functional groups.[5] The necessity for its complete removal post-reaction can also be a practical challenge.
Hydrochloric Acid (HCl)
Often used as a 4M solution in 1,4-dioxane, HCl offers a potent alternative to TFA. It is particularly useful when the final product is desired as a hydrochloride salt, simplifying isolation.
-
Advantages: Readily available, cost-effective, and the resulting hydrochloride salt can aid in purification.
-
Disadvantages: Can be less selective than milder reagents and may not be suitable for substrates with other acid-labile groups. There are also reports of amide bond cleavage with prolonged reaction times or elevated temperatures.[6]
Comparative Overview of Strong Acid Conditions
| Reagent | Typical Concentration & Solvent | Temperature (°C) | Reaction Time | Key Considerations |
| TFA | 20-50% in DCM | 0 to Room Temp | 30 min - 2 h | Efficient but harsh. Requires careful removal. Scavengers often needed.[7] |
| HCl | 4M in 1,4-Dioxane | Room Temp | 1 - 4 h | Forms hydrochloride salt. Can cleave other acid-sensitive groups. |
| HCl | Saturated in Ethyl Acetate | Room Temp | 1 - 5 h | Milder than HCl/dioxane, can offer better selectivity.[8] |
Milder and Alternative Deprotection Strategies
For substrates adorned with other acid-sensitive protecting groups (e.g., tert-butyl esters, acetals), a more nuanced approach is required. A variety of milder reagents and conditions have been developed to achieve selective Boc removal.
Phosphoric Acid
Aqueous phosphoric acid has emerged as an environmentally benign and selective reagent for the deprotection of tert-butyl carbamates, esters, and ethers.[4]
-
Advantages: Mild, selective (tolerates Cbz, benzyl/methyl esters, TBDMS ethers), and offers a convenient workup.[4]
-
Disadvantages: May require elevated temperatures and longer reaction times compared to strong acids.
Lewis Acids
Lewis acids offer an alternative pathway for Boc deprotection, proceeding through coordination to the carbamate oxygen rather than direct protonation.[9]
-
Zinc Bromide (ZnBr₂): A mild Lewis acid reported to selectively deprotect secondary N-Boc groups in the presence of primary ones.[1] However, reactions can be slow, sometimes requiring several days.[1]
-
Iron(III) Chloride (FeCl₃): An economical and sustainable option, though workup can be complicated by the presence of iron salts.[5]
-
Other Lewis Acids: A range of other Lewis acids, including AlCl₃, SnCl₄, and TMSI, have also been employed for Boc deprotection.[10][11]
Thermal Deprotection
In the absence of any acidic catalyst, the Boc group can be cleaved thermally. This method's appeal lies in its simplicity and avoidance of harsh reagents.
-
Advantages: Catalyst-free, simple, and can be highly selective.[12]
-
Disadvantages: Requires high temperatures, which may not be suitable for thermally sensitive substrates. The efficiency is also highly dependent on the solvent.[12]
Novel Reagents
-
Oxalyl Chloride in Methanol: This system provides a very mild method for Boc deprotection at room temperature, showing tolerance for acid-labile esters.[13][14][15] The reaction is typically fast, with yields often exceeding 90%.[13][15]
Comparative Overview of Mild and Alternative Conditions
| Reagent/Method | Typical Conditions | Temperature (°C) | Reaction Time | Selectivity & Advantages | Disadvantages |
| Phosphoric Acid | 85% aq. H₃PO₄ in THF | 50-65 | 2 - 24 h | Good selectivity for Boc over Cbz, esters.[4] | Slower reaction times. |
| Zinc Bromide | 2-3 equiv. in DCM | Room Temp | 24 - 72 h | Mild, selective for secondary N-Boc.[1] | Very slow reactions. |
| Thermal (Water) | Refluxing Water | 100 | < 15 min | Environmentally benign, catalyst-free.[10] | Limited to water-soluble/stable substrates. |
| Thermal (Flow) | Methanol or TFE | 120 - 230 | 30 - 45 min | High yields, selective based on amine structure.[12] | Requires specialized flow chemistry equipment. |
| Oxalyl Chloride | 3 equiv. in Methanol | Room Temp | 1 - 4 h | Very mild, tolerant of acid-labile esters.[13][14][15] | Reagents are toxic and moisture-sensitive. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
-
Dissolve the Boc-protected amine (1.0 equiv.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and solvent.
-
Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Suspend the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[1]
-
Stir the mixture at room temperature for 1 to 4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine. The product can often be precipitated by the addition of a non-polar solvent like diethyl ether.
Protocol 3: Thermal Boc Deprotection in Water
-
Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottom flask.[1][10]
-
Heat the mixture to reflux (100 °C) with vigorous stirring.[1]
-
Monitor the reaction by TLC; the deprotection is often complete within 15 minutes.[1]
-
Cool the reaction to room temperature.
-
If the product is organic-soluble, extract with a solvent like dichloromethane, dry the organic layer over Na₂SO₄, and evaporate the solvent. If the product is water-soluble, it may require alternative purification methods.[1]
Decision-Making Workflow for Selecting a Deprotection Method
Choosing the optimal deprotection strategy is paramount for a successful synthesis. The following workflow provides a logical framework for making this selection.
Caption: A decision-making guide for selecting the appropriate Boc deprotection method.
Conclusion
The Boc protecting group remains an invaluable asset in the synthetic chemist's toolkit. While strong acids like TFA and HCl are the go-to reagents for its removal due to their efficiency, the demand for greater selectivity in complex molecule synthesis has spurred the development of a diverse array of milder and alternative deprotection methods. By understanding the mechanisms, advantages, and limitations of each approach, and by carefully considering the nature of the substrate, researchers can confidently select the optimal conditions to achieve their synthetic goals while preserving the integrity of their target molecules.
References
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]
-
A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. ResearchGate. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Europe PMC. [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]
-
Lewis Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Boc deprotection using 4M HCl in dioxane also cleaved amide. Reddit. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Stereoisomer-Specific Biological Activity of Substituted Piperidines
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Three-Dimensional Structure in Pharmacology
In the realm of drug discovery and development, a molecule's three-dimensional arrangement in space is not a trivial detail; it is a fundamental determinant of its biological function. This principle of stereochemistry is particularly pronounced in cyclic compounds, where the rigidity of the ring structure fixes substituents in distinct spatial orientations. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast array of pharmaceuticals, from potent analgesics to antipsychotics.[1][2] Its prevalence is due to its favorable physicochemical properties and its ability to present functional groups in precise three-dimensional arrangements to interact with biological targets.
A key aspect of piperidine stereochemistry is cis-trans isomerism, also known as geometric isomerism.[3] For a disubstituted piperidine ring, substituents can be located on the same side (cis) or on opposite sides (trans) of the ring's plane.[3] This seemingly subtle difference can lead to dramatically different pharmacological profiles. One isomer may be a potent agonist, while the other is significantly weaker or even an antagonist at the same receptor. This guide provides an in-depth comparison of the biological activities of cis and trans isomers of substituted piperidines, supported by experimental data and protocols, to illuminate the profound impact of stereoisomerism on drug action.
Case Study: The Striking Potency Difference in 3-Methylfentanyl Isomers
The fentanyl analog, 3-methylfentanyl, serves as a powerful and classic example of stereoisomeric differentiation in bioactivity. Fentanyl itself is a potent µ-opioid receptor (MOR) agonist, approximately 80 times more potent than morphine.[4] The introduction of a methyl group at the 3-position of the piperidine ring creates two geometric isomers, cis-3-methylfentanyl and trans-3-methylfentanyl, each with its own pair of enantiomers.
Pharmacological studies have revealed a stark difference in the analgesic potency of these isomers. The cis isomer is significantly more potent than the trans isomer.[5][6][7] This disparity is attributed to the steric influence of the 3-methyl group on the molecule's conformation and its ability to fit optimally into the µ-opioid receptor binding pocket.[6][7][8] The cis configuration is believed to orient the crucial N-phenethyl and N-phenylpropanamide groups in a manner that maximizes favorable interactions with the receptor, leading to higher binding affinity and greater downstream signaling.[9][10][11]
Quantitative Comparison of 3-Methylfentanyl Isomer Activity
The following table summarizes the relative analgesic potencies, providing a clear quantitative illustration of the superior activity of the cis isomer.
| Compound | Isomer Configuration | Relative Analgesic Potency (Morphine = 1) |
| Morphine | - | 1 |
| Fentanyl | - | ~200 |
| (±)-trans-3-Methylfentanyl | Racemic trans | ~20 |
| (±)-cis-3-Methylfentanyl | Racemic cis | ~6,600 |
| (+)-cis-(3R,4S)-3-Methylfentanyl | Specific enantiomer | ~2,600 |
Data compiled from multiple sources indicating the general trend and approximate potencies.[5]
This dramatic difference underscores the necessity of stereospecific synthesis and characterization in drug development. The steric factor of the substituent and its geometric arrangement are critical determinants of analgesic potency in this class of compounds.[6][7]
Experimental Methodologies for Isomer Activity Assessment
To establish the distinct biological activities of cis and trans isomers, a series of well-defined experiments are essential. These assays allow for the quantification of receptor binding affinity and functional potency.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., cis- or trans-3-methylfentanyl) for a specific receptor (e.g., µ-opioid receptor) by measuring its ability to displace a known radiolabeled ligand. The output is typically the inhibitory constant (Ki), with a lower Ki value indicating higher binding affinity.
Self-Validating Protocol:
-
Preparation of Receptor Source: Utilize cell membranes from a stable cell line recombinantly expressing the human µ-opioid receptor (hMOR). Homogenize cells and prepare a membrane fraction via centrifugation. Determine protein concentration using a standard Bradford assay.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Use a high-affinity µ-opioid receptor radioligand, such as [³H]-DAMGO. The concentration should be approximately equal to its dissociation constant (Kd) to ensure that less than 10% of the total radioligand is bound, avoiding ligand depletion.[12]
-
Incubation: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein), [³H]-DAMGO, and a range of concentrations of the unlabeled test isomer (cis or trans).
-
Controls:
-
Total Binding: Incubate membranes with only the radioligand.
-
Non-specific Binding (NSB): Incubate membranes with the radioligand and a high concentration of a non-radioactive, potent opioid antagonist (e.g., naloxone) to saturate all specific binding sites.
-
-
Equilibration: Incubate the plates at room temperature for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[13]
-
Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).[13] Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.[12]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: cAMP Accumulation
The µ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] A cAMP accumulation assay can therefore measure the functional potency of an agonist.
Self-Validating Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the hMOR. Culture the cells to an appropriate confluency.
-
Cell Plating: Seed the cells into a 384-well plate and allow them to attach overnight.[14]
-
Stimulation:
-
Aspirate the culture medium.
-
Add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add forskolin, a direct activator of adenylyl cyclase, to induce a high basal level of cAMP.
-
Immediately add a range of concentrations of the test isomer (cis or trans).
-
-
Controls:
-
Basal Control: Cells with stimulation buffer and PDE inhibitor only.
-
Forskolin Control (100% Signal): Cells with buffer, PDE inhibitor, and forskolin.
-
Positive Control: Cells treated with forskolin and a known potent MOR agonist (e.g., DAMGO).
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and detect cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen assay.[14][15] These assays typically involve a labeled cAMP tracer that competes with cellular cAMP for binding to a specific antibody.[16]
-
Data Analysis: The signal generated is inversely proportional to the amount of cAMP produced by the cells. Plot the signal against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).
Signaling Pathway: MOR-Mediated cAMP Inhibition
Caption: MOR activation by an agonist inhibits cAMP production.
Conclusion and Implications for Drug Design
The case of cis- and trans-3-methylfentanyl provides unequivocal evidence that geometric isomerism is a paramount consideration in the design of substituted piperidine-based drugs. The steric hindrance and conformational constraints imposed by substituent orientation directly translate into orders-of-magnitude differences in binding affinity and functional potency.[6][7] This principle extends to other classes of piperidine derivatives targeting various receptors, such as the dopamine transporter, where cis isomers have also shown greater activity than their trans counterparts.[17]
For researchers and drug development professionals, these findings emphasize the following critical points:
-
Stereospecific Synthesis: Synthetic routes must be designed to selectively produce the desired stereoisomer, as isomeric contaminants can reduce efficacy or introduce off-target effects.
-
Rigorous Characterization: The stereochemistry of all synthesized compounds must be unambiguously confirmed using techniques like NMR and X-ray crystallography.
-
Isomer-Specific Screening: Biological assays must be performed on purified, individual isomers to accurately determine their pharmacological profiles.
By embracing the complexities of stereochemistry and employing rigorous analytical and pharmacological evaluation, the scientific community can more effectively design and develop safer, more potent, and highly selective therapeutics based on the versatile piperidine scaffold.
References
- Title: Optical isomer of 3-methyl fentanyl, derivant, synthesizing and its analgesic activity. Source: Google Patents.
-
Title: Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. Source: ResearchGate. URL: [Link]
-
Title: Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors. Source: PMC - PubMed Central. URL: [Link]
-
Title: Fentanyl analogs: structure-activity-relationship study. Source: PubMed. URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: PMC - PubMed Central. URL: [Link]
-
Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Source: NCBI. URL: [Link]
-
Title: Receptor Binding Assays for HTS and Drug Discovery. Source: NCBI - NIH. URL: [Link]
-
Title: In vitro receptor binding assays: General methods and considerations. Source: ResearchGate. URL: [Link]
-
Title: Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine. Source: ResearchGate. URL: [Link]
-
Title: Fentanyl Analogs: Structure-Activity-Relationship Study. Source: ResearchGate. URL: [Link]
-
Title: 3-Methylfentanyl. Source: Wikipedia. URL: [Link]
-
Title: Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Source: Scientific Reports. URL: [Link]
-
Title: Design, synthesis, and activity of novel cis- and trans-3,6-disubstituted pyran biomimetics of 3,6-disubstituted piperidine as potential ligands for the dopamine transporter. Source: PubMed. URL: [Link]
-
Title: Fentanyl analogs: structure-activity-relationship study. Source: Semantic Scholar. URL: [Link]
-
Title: 3-Methylfentanyl | C23H30N2O | CID 61996. Source: PubChem - NIH. URL: [Link]
-
Title: 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Source: PubMed. URL: [Link]
-
Title: Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Source: PMC - NIH. URL: [Link]
-
Title: cAMP Accumulation Assay. Source: Creative BioMart. URL: [Link]
-
Title: Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2, 6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues. Source: PubMed Central. URL: [Link]
-
Title: Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]
-
Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Source: ResearchGate. URL: [Link]
-
Title: Radioligand Binding Assay. Source: Gifford Bioscience. URL: [Link]
-
Title: Quantum Chemical Exploration of Fentanyl and Its Analogs: Conformational Landscapes and Energetics in Solution. Source: ACS Omega. URL: [Link]
-
Title: Overview of cis-and trans-piperidine alkaloids biosynthesis. Source: ResearchGate. URL: [Link]
-
Title: Opioid Pharmacology. Source: Pain Physician. URL: [Link]
-
Title: Synthesis and acaricidal activity of phenylpiperazine derivatives. Source: PMC - NIH. URL: [Link]
-
Title: Cis–trans isomerism. Source: Wikipedia. URL: [Link]
-
Title: Receptor Binding Assays. Source: MilliporeSigma. URL: [Link]
-
Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Source: IJNRD. URL: [Link]
-
Title: ortho-Methylfentanyl Proliferating Across North America As Newest Synthetic Opioid Identified in Fatal Drug Overdoses. Source: The Center for Forensic Science Research & Education. URL: [Link]
-
Title: Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Source: NIH. URL: [Link]
-
Title: Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Source: MDPI. URL: [Link]
-
Title: Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Source: PMC. URL: [Link]
-
Title: In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Source: MDPI. URL: [Link]
-
Title: Non-peptide opioid receptor ligands - recent advances. Part I - agonists. Source: PubMed. URL: [Link]
-
Title: 3-Methylfentanyl. Source: Bionity. URL: [Link]
-
Title: Mu-Opioid receptor biased ligands: A safer and painless discovery of analgesics?. Source: PubMed. URL: [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. CN1371903A - Optical isomer of 3-methyl fentanyl, derivant, synthesizing and its analgesic activity - Google Patents [patents.google.com]
- 6. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 3-Methylfentanyl - Wikipedia [en.wikipedia.org]
- 10. 3-Methylfentanyl | C23H30N2O | CID 61996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Methylfentanyl [bionity.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. Design, synthesis, and activity of novel cis- and trans-3,6-disubstituted pyran biomimetics of 3,6-disubstituted piperidine as potential ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Linker Scaffolds in PROTAC Design: Evaluating [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester
Introduction: The Linker as the Keystone of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged from a "chemical curiosity" to a revolutionary therapeutic modality in drug discovery.[1] These heterobifunctional molecules operate by hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] A PROTAC molecule consists of three distinct components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]
While the two ligands provide specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's overall efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 Ligase), as well as the molecule's physicochemical properties, such as solubility and cell permeability.[][6][7]
This guide provides an in-depth evaluation of [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester as a component for PROTAC synthesis. We will analyze its chemical utility as a versatile building block for constructing rigid linkers and compare its performance characteristics against more traditional flexible linker motifs.
The PROTAC Mechanism of Action: A Tripartite Alliance
The function of a PROTAC is to induce proximity between a target protein and an E3 ligase, an enzyme that flags proteins for destruction. This process, known as ubiquitination, marks the target protein for degradation by the 26S proteasome.[4]
Caption: The PROTAC-induced protein degradation cycle.
Analysis of this compound as a Linker Building Block
The subject of our evaluation, this compound, is not a complete linker but rather a linker building block . Its structure is ideally suited for stepwise, controlled synthesis of a PROTAC's linker element.
Chemical Structure & Functional Handles:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. Its removal under acidic conditions reveals a primary amine, which serves as a nucleophile for coupling, typically via an amide bond, to an activated carboxylic acid on one of the PROTAC ligands (e.g., the E3 ligase ligand).
-
Ethyl Ester: This group can be hydrolyzed to a carboxylic acid. This newly formed acid can then be activated and coupled to an amine or hydroxyl group on the second PROTAC ligand (e.g., the POI ligand).
-
Piperidine Core: This saturated heterocycle forms the central scaffold of the linker segment derived from this building block.[3][8]
The strategic placement of these functional groups allows for directional and modular assembly of the final PROTAC molecule, a key requirement for building and testing libraries of candidates.
Comparative Analysis: Rigid vs. Flexible Linker Scaffolds
PROTAC linker design has evolved from using simple, flexible chains to incorporating more complex, rigid structures to enhance performance.[3] The piperidine core of our building block places it firmly in the "rigid" linker category.[9] Let's compare this approach with the conventional flexible alternatives.
| Feature | Flexible Linkers (PEG / Alkyl Chains) | Rigid Linkers (Piperidine-based) | Rationale & Field Insights |
| Conformational Freedom | High | Low / Constrained | Flexible linkers allow the two ends of the PROTAC to adopt many conformations, which can be beneficial for initial ternary complex formation. However, this flexibility can also lead to a higher entropic penalty upon binding and may not result in the most stable, productive complex. |
| Physicochemical Properties | Often associated with high lipophilicity (alkyl) or sometimes unpredictable properties (PEG). | The nitrogen atom in the piperidine ring can be protonated, which can significantly improve aqueous solubility and reduce lipophilicity.[9][10] This is a critical advantage for improving overall drug-like properties. | |
| Pharmacokinetics (PK) | Prone to oxidative metabolism, which can lead to rapid clearance and poor oral bioavailability. | The piperidine scaffold is a "privileged structure" in medicinal chemistry, known for its relative metabolic stability and presence in many approved drugs.[11][12] This can lead to improved half-life and oral bioavailability.[13] | |
| Synthetic Accessibility | Generally straightforward and commercially available in various lengths.[] | Requires more complex, multi-step synthesis but offers precise control over the linker's spatial vectors and geometry. | |
| Ternary Complex Stability | May form less stable or unproductive complexes due to conformational heterogeneity. | A well-designed rigid linker can pre-organize the ligands into a conformation that is optimal for cooperative binding, leading to a more stable and productive ternary complex.[13] However, an improperly designed rigid linker can introduce steric clashes that prevent complex formation entirely.[7] |
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Degrading PROTAC using the Piperidine Building Block
This protocol describes a representative workflow for synthesizing a PROTAC targeting the BRD4 protein (a common target in oncology) for degradation via the Cereblon (CRBN) E3 ligase.
Caption: Synthetic workflow for PROTAC assembly.
Methodology:
-
Boc Deprotection: Dissolve the building block (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (4.0 eq) dropwise at 0°C. Stir at room temperature for 2 hours until TLC analysis confirms the consumption of starting material. Concentrate the reaction mixture under reduced pressure to yield the deprotected amine intermediate.
-
Coupling to CRBN Ligand: To a solution of the CRBN ligand (e.g., Pomalidomide-COOH) (1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes. Add the deprotected amine intermediate (1.1 eq) dissolved in DMF. Stir at room temperature overnight. Purify by flash chromatography to obtain the ligand-linker conjugate.
-
Ester Hydrolysis: Dissolve the product from Step 2 in a mixture of THF and water (3:1). Add lithium hydroxide (LiOH) (5.0 eq) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1N HCl to pH ~3 and extract with ethyl acetate. Dry the organic layer and concentrate to yield the carboxylic acid intermediate.
-
Final Coupling to POI Ligand: Repeat the amide coupling procedure from Step 2, using the carboxylic acid intermediate from Step 3 and the POI ligand (e.g., JQ1-amine). Purify the final PROTAC molecule using reverse-phase HPLC. Confirm the structure and purity by LC-MS and NMR.
Protocol 2: Evaluating PROTAC Efficacy by Western Blot
This protocol assesses the ability of the synthesized PROTAC to degrade the target protein (BRD4) in a relevant cancer cell line (e.g., HeLa or MCF-7).
Methodology:
-
Cell Culture and Treatment: Plate HeLa cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Dosing: Prepare serial dilutions of the synthesized PROTAC in DMSO, and then further dilute in cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Treat the cells for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (anti-BRD4) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., anti-GAPDH or anti-β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the loading control (GAPDH).
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Conclusion and Future Perspectives
The analysis of this compound demonstrates its significant potential as a valuable building block in modern PROTAC design. Its pre-configured chemical handles and rigid piperidine core align with the industry's strategic shift away from simple, flexible linkers towards more sophisticated and structurally defined alternatives.
The incorporation of rigid scaffolds like piperidine can confer substantial advantages, including improved solubility, metabolic stability, and pharmacokinetic profiles—addressing some of the key challenges in developing orally bioavailable degrader drugs.[9][13] While the synthesis is more complex than for PEG or alkyl linkers, the potential payoff in performance and drug-like properties is significant.
The ultimate efficacy of any PROTAC is an empirical outcome of the complex interplay between the two ligands and the linker.[3] Therefore, building blocks like the one evaluated here are essential tools for researchers, enabling the systematic construction and testing of diverse linker architectures to identify the optimal degrader candidate for a given target. The continued exploration of novel, rigid linker components will be a key driver of innovation in the expanding field of targeted protein degradation.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link]
-
Gabizon, R., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. (Note: While this specific link is from a ResearchGate view, the citation points to the underlying trend of using piperidine/piperazine for PK properties). Available at: [Link]
-
Scorciapino, M. A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Available at: [Link]
-
Gapon, S. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration. Available at: [Link]
-
Gomha, S. M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
Patel, K., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]
-
Zhao, T., & Gao, Y. Q. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Bio-Techne. Degrader Building Blocks. Available at: [Link]
-
Gapon, S. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. Available at: [Link]
-
Wikipedia. Piperidine. Available at: [Link]
-
Tsoni, S. V., & Tsiatas, P. (2020). PROTACs– a game-changing technology. Expert Opinion on Drug Discovery. Available at: [Link]
-
Ivanova, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
BMG Labtech. (2023). PROTACs: proteolysis-targeting chimeras. Available at: [Link]
-
Technology Networks. (2022). PROTAC. Available at: [Link]
Sources
- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. ijnrd.org [ijnrd.org]
- 9. explorationpub.com [explorationpub.com]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester: A Comparative Review for Drug Discovery
For researchers, scientists, and professionals in the dynamic field of drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the timeline and success of a project. Among the vast arsenal of chemical scaffolds, piperidine derivatives hold a prominent position due to their prevalence in numerous approved drugs.[1] This guide provides a comprehensive literature review and comparative analysis of a key building block: [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester.
This document will delve into the synthesis, reactivity, and application of this versatile molecule, offering a comparative perspective against relevant alternatives. The insights provided are grounded in published research to empower you with the necessary data to make informed decisions in your synthetic endeavors.
The Strategic Importance of this compound in Medicinal Chemistry
This compound is a bifunctional molecule that serves as a valuable scaffold in the construction of more complex pharmaceutical agents.[2] The piperidine core is a common motif in drug discovery, and this derivative offers two key points for diversification: the Boc-protected amine at the 4-position and the ethyl acetate group at the 1-position.
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. It provides a robust shield for the amine functionality under a variety of reaction conditions and can be selectively removed under mild acidic conditions, allowing for subsequent elaboration of the molecule.[3] The ethyl ester provides a handle for further chemical transformations, such as amide bond formation, or can be hydrolyzed to the corresponding carboxylic acid to introduce a polar group or a point of attachment for other moieties.
Synthesis and Physicochemical Properties
The synthesis of this compound typically involves a straightforward two-step process starting from 4-aminopiperidine. The first step is the protection of the primary amine with di-tert-butyl dicarbonate (Boc-anhydride) to yield 4-N-Boc-aminopiperidine.[4] This intermediate is then alkylated at the ring nitrogen with ethyl bromoacetate to afford the target compound.
A general synthetic protocol is outlined below:
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of tert-butyl (piperidin-4-yl)carbamate (4-N-Boc-aminopiperidine)
-
Dissolve 4-aminopiperidine in a suitable solvent such as dichloromethane (DCM) or a mixture of water and dioxane.
-
Add a base, such as triethylamine or sodium bicarbonate, to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent at room temperature.
-
Stir the reaction mixture for 8-10 hours.[4]
-
After the reaction is complete, adjust the pH to 6-7 with a dilute acid solution (e.g., 20% hydrochloric acid).[4]
-
Extract the product with an organic solvent like dichloromethane.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to obtain pure 4-N-Boc-aminopiperidine.
Step 2: Synthesis of this compound
-
Dissolve 4-N-Boc-aminopiperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate or triethylamine, to the solution.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Physicochemical Properties:
| Property | Value (for 4-N-Boc-aminopiperidine) | Reference |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [5] |
| Molecular Weight | 200.28 g/mol | [5] |
| Melting Point | 162-166 °C | [5] |
| Boiling Point | 80 °C at 0.05 mmHg | [5] |
| Solubility | Soluble in Methanol | [5] |
| pKa | 12.39 ± 0.20 (Predicted) | [5] |
| Appearance | Off-white crystalline powder | [5] |
It is expected that the ethyl ester derivative will be a liquid or a low-melting solid with increased solubility in a wider range of organic solvents compared to the free amine.
Performance in Synthetic Applications: A Comparative Analysis
The utility of this compound lies in its ability to serve as a versatile building block, particularly in the construction of peptide and non-peptide libraries for drug screening.
Comparison with Alternative Building Blocks
A direct, published head-to-head comparison of this compound with other building blocks is scarce. However, we can infer its performance relative to other commonly used piperidine derivatives based on their structural features and known reactivity.
Alternative 1: 4-Amino-1-Boc-piperidine
This is the immediate precursor to the target molecule and is itself a valuable building block. It is used to introduce a piperidine ring with a free primary amine at the 4-position, which can then be further functionalized.[6]
-
Advantages: Simpler structure, readily available, and suitable for applications where the piperidine nitrogen is not intended for substitution.
-
Disadvantages: Lacks the pre-installed acetic acid ester handle, requiring an additional synthetic step if this functionality is desired.
Alternative 2: N-Boc-piperidine-4-carboxylic acid
This building block provides a carboxylic acid functionality at the 4-position of the piperidine ring.[3]
-
Advantages: The carboxylic acid can be activated for amide bond formation, providing a different point of diversification compared to the target molecule.
-
Disadvantages: The piperidine nitrogen is unprotected, which may lead to undesired side reactions in certain synthetic schemes.
Alternative 3: Ethyl 4-aminopiperidine-1-carboxylate
This commercially available compound offers an alternative protecting group (ethoxycarbonyl) on the piperidine nitrogen.
-
Advantages: The ethoxycarbonyl group can be removed under different conditions than the Boc group, offering orthogonal protection strategies.
-
Disadvantages: The reactivity of the 4-amino group might be influenced by the electron-withdrawing nature of the carbamate.
Performance in Solid-Phase Peptide Synthesis (SPPS)
While specific data on the performance of the ethyl ester in SPPS is limited, its structural features suggest it would be a valuable reagent. The Boc-protected amine allows for its incorporation into a peptide chain using standard coupling protocols. The ethyl ester at the 1-position can be carried through the synthesis and either retained in the final peptide or hydrolyzed post-synthesis.
Hypothetical Experimental Workflow: Incorporation into a Peptide Chain
-
Resin Preparation: Start with a suitable resin, for example, a Rink Amide resin for C-terminal amide peptides.[7]
-
Fmoc Deprotection: Swell the resin in DMF and treat with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin-bound amino acid.[7]
-
Coupling: Dissolve [4-(Boc-amino)-piperidin-1-yl]-acetic acid (obtained by hydrolysis of the ethyl ester) in a suitable solvent like DMF. Activate the carboxylic acid using a coupling reagent such as PyBOP in the presence of a base like N-methylmorpholine (NMM).[7] Add this solution to the deprotected resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF).
-
Boc Deprotection: To deprotect the piperidine amine, treat the resin with a solution of trifluoroacetic acid (TFA) in DCM.
-
Further Elongation: The newly freed amine on the piperidine ring can be coupled with the next amino acid in the sequence.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for drug discovery and development. Its bifunctional nature, coupled with the robust and selectively cleavable Boc protecting group, makes it an attractive scaffold for creating diverse chemical libraries. While direct comparative performance data is not extensively published, its chemical properties and the well-established utility of its constituent functional groups suggest its significant potential in various synthetic applications, particularly in the construction of novel peptide and small molecule therapeutics.
Future research would benefit from direct comparative studies of this building block against its alternatives in standardized synthetic protocols to quantify differences in yield, purity, and ease of handling. Such data would provide an invaluable resource for medicinal chemists in the rational design and synthesis of next-generation therapeutics.
References
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 5. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 6. redalyc.org [redalyc.org]
- 7. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Safe Handling of [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. Among these, intermediates like [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester (CAS No. 204465-62-3) are fundamental building blocks. Ensuring the safety of laboratory personnel and the integrity of experimental outcomes hinges on a robust and well-understood handling protocol. This guide provides essential safety and logistical information, moving beyond a simple checklist to explain the "why" behind each procedural step.
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following recommendations are therefore based on a conservative assessment of the potential hazards associated with its structural components: a piperidine ring, a Boc-protected amine, and an ethyl ester moiety. It is imperative to conduct a site-specific risk assessment and, if possible, obtain a compound-specific SDS from your supplier before commencing work.
Hazard Assessment: A Proactive Approach
Understanding the potential risks is the foundation of safe handling. Based on analogous structures, we must anticipate the following hazards:
-
Skin and Eye Irritation: Piperidine derivatives and esters can cause irritation upon contact.[1][2] Prolonged exposure could lead to more severe effects.
-
Respiratory Tract Irritation: While the compound's volatility is not definitively known, aerosols or dusts (if handled as a solid) could irritate the respiratory system.
-
Harmful if Swallowed: Many amine-containing compounds are harmful if ingested.
These potential hazards dictate the necessary engineering controls and personal protective equipment (PPE) to establish a safe working environment.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all matter. For this compound, a comprehensive ensemble is required to mitigate the anticipated risks.
| PPE Component | Specification & Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles are mandatory. The ester and piperidine functionalities present a clear risk of eye irritation. |
| Hand Protection | Nitrile gloves are recommended for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber should be considered. Always check the glove manufacturer's compatibility chart. Change gloves immediately if contaminated. |
| Body Protection | A standard laboratory coat is required. For larger quantities or tasks with a high splash potential, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | If there is a risk of generating aerosols or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: From Benchtop to Waste Stream
A meticulous operational plan ensures safety and reproducibility. The following workflow outlines the critical steps for handling this compound.
Caption: A typical workflow for handling chemical intermediates.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Prepare all necessary reagents and equipment before handling the compound.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated absorbent material, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name and the associated hazards (e.g., "Irritant," "Handle with Care").
-
Disposal: Dispose of the chemical waste through your institution's Environmental Health and Safety (EH&S) department.[3] Do not pour this compound down the drain.
By adhering to these principles of proactive hazard assessment, diligent use of protective equipment, and meticulous operational and disposal planning, you can ensure a safe and effective research environment when working with this compound.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
